Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-8(2)5-4-6-10(13)12-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOOAFBBNVKPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=CC2=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356270 | |
| Record name | ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822197 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67625-35-8 | |
| Record name | ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and functional materials. Its unique structure, analogous to purines and indoles, confers a wide range of biological activities, including use in anxiolytic, hypnotic, and antiviral drugs.[1][2][3] This guide provides a comprehensive technical overview of the primary synthesis pathway for a key derivative, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. We will delve into the mechanistic underpinnings of the core reaction, provide a detailed experimental protocol, discuss alternative synthetic strategies, and offer insights into precursor synthesis. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel heterocyclic compounds.
Core Synthesis Strategy: Retrosynthetic Analysis
The most direct and widely adopted approach for the synthesis of 2-carboxy-substituted imidazo[1,2-a]pyridines is a classical cyclocondensation reaction. A retrosynthetic analysis of the target molecule, this compound, reveals two primary building blocks: a substituted 2-aminopyridine and an α-halocarbonyl compound.
This disconnection strategy is predicated on the formation of the imidazole ring onto the pre-existing pyridine core. The C-N bond between the pyridine nitrogen (N1) and the imidazole C2, and the C-N bond between the exocyclic amino group and the imidazole C3 are strategically formed in a sequential process.
Caption: Retrosynthetic approach for the target molecule.
Primary Synthesis Pathway: Mechanistic Deep Dive
The synthesis proceeds via a well-established two-step sequence within a one-pot reaction: an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration.[4][5]
Step 1: Intermolecular SN2 Alkylation The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 6-methylpyridin-2-amine on the electrophilic carbon bearing the bromine atom in ethyl 3-bromo-2-oxopropionate. The pyridine ring nitrogen is a stronger nucleophile than the exocyclic amino group, a crucial factor driving the regioselectivity of this initial step. This SN2 reaction forms a pyridinium salt intermediate.
Step 2: Intramolecular Cyclization & Dehydration The exocyclic amino group of the pyridinium intermediate then acts as an intramolecular nucleophile, attacking the adjacent ketone carbonyl. This forms a cyclic hemiaminal intermediate. The subsequent elimination of a water molecule (dehydration) results in the formation of the aromatic imidazole ring, yielding the final product.
Caption: Mechanism of the cyclocondensation reaction.
Experimental Protocol and Data
The following protocol is adapted from established literature procedures for the synthesis of this compound.[6][7][8]
Detailed Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-methylpyridin-2-amine (0.86 g, 8 mmol) and 50 mL of ethanol.
-
Reagent Addition: While stirring, add ethyl 3-bromo-2-oxopropionate (2.34 g, 12 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: To the resulting residue, add solid anhydrous potassium bicarbonate (KHCO₃) in portions until the pH of a small aqueous suspension of the mixture reaches 8.
-
Product Formation: Let the mixture stand for 3 hours. A white, flocculent precipitate of the product will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from ethyl acetate.
Data Summary
The following table summarizes typical results and key data for the synthesized compound.
| Parameter | Value | Reference |
| Starting Materials | 6-methylpyridin-2-amine, Ethyl 3-bromo-2-oxopropionate | [6] |
| Solvent | Ethanol | [6] |
| Reaction Time | 6 hours (reflux) | [6] |
| Typical Yield | ~52.6% | [6] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [6][7] |
| Molecular Weight | 204.23 g/mol | [6] |
| Appearance | White, flocculent precipitate | [6] |
Alternative Synthetic Strategies: A Broader Perspective
While direct cyclocondensation is highly effective, a comprehensive understanding of imidazo[1,2-a]pyridine synthesis requires familiarity with other powerful methodologies. These alternatives are crucial for creating diverse substitution patterns.
Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a one-pot, three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.[9][10] This methodology is exceptionally efficient for generating 3-aminoimidazo[1,2-a]pyridines.[11]
-
Mechanism: The reaction proceeds through the formation of a Schiff base from the aminopyridine and aldehyde, which then undergoes cyclization via attack by the nucleophilic isocyanide.
-
Relevance: While this route does not directly yield the 2-carboxylate target, it represents a leading strategy for accessing 3-amino analogues, which are valuable pharmacophores in their own right.[2][3] The reaction is often catalyzed by Lewis acids and can be promoted by ultrasound or microwave irradiation.[9][10]
Copper-Catalyzed Synthesis Pathways
Copper-catalyzed reactions have emerged as versatile tools for constructing the imidazo[1,2-a]pyridine core. These methods include:
-
Aerobic Oxidative Cyclization: Reactions between 2-aminopyridines and ketones, terminal alkynes, or even nitroolefins can be achieved using copper catalysts (e.g., CuI, Cu(OTf)₂) under aerobic conditions.[1][12][13]
-
Ullmann-type C-N Coupling: Intramolecular Ullmann condensation can be employed to form the imidazole ring, particularly in more complex, fused systems.[14][15] This involves the copper-catalyzed coupling of an amine and an aryl halide.
Precursor Synthesis: Accessing Key Starting Materials
The availability of the starting 2-aminopyridine is critical. The precursor for the primary synthesis, 2-amino-6-methylpyridine , is a readily available commercial reagent. However, understanding its synthesis provides deeper process knowledge.
The classical method for its preparation is the Tschitschibabin (Chichibabin) amination reaction .[16] This reaction involves the direct amination of a pyridine ring (in this case, 2-methylpyridine or α-picoline) using sodium amide (NaNH₂).[16] The reaction is a formal nucleophilic substitution of a hydride ion (H⁻) by an amide anion (NH₂⁻) and typically requires high temperatures.
Caption: Overall synthesis workflow including precursor preparation.
Conclusion
The synthesis of this compound is most reliably and directly achieved through the cyclocondensation of 2-amino-6-methylpyridine with ethyl 3-bromo-2-oxopropionate. This method is robust, mechanistically well-understood, and relies on accessible starting materials. For drug development professionals and researchers, a thorough understanding of this primary route, complemented by knowledge of alternative strategies like the Groebke-Blackburn-Bienaymé reaction and various copper-catalyzed methods, provides a versatile toolkit for the exploration and optimization of novel imidazo[1,2-a]pyridine derivatives.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Chichibabin reaction - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Abstract
This technical guide provides an in-depth analysis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of several marketed drugs. This document details the physicochemical properties, a validated synthetic protocol with mechanistic insights, and a critical evaluation of its current and potential applications in therapeutic areas such as ischemia, thrombosis, infectious diseases, and oncology. The content is tailored for researchers, scientists, and drug development professionals, offering a blend of established data and forward-looking perspectives.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5,6 heterocycle, is a cornerstone in modern medicinal chemistry.[1] Its rigid structure and ability to engage in various biological interactions have made it a "drug prejudice" scaffold, leading to the development of successful therapeutics.[1][2] Marketed drugs such as Zolpidem (an insomnia medication), Alpidem (an anxiolytic), and Olprinone (for heart failure) feature this core, highlighting its clinical and commercial importance.[1][2] The derivatization of this scaffold is a major focus of research, aiming to uncover novel therapeutic agents with improved efficacy and safety profiles.[3][4] this compound serves as a key intermediate and a subject of study in its own right, offering a versatile platform for chemical modification and biological screening.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its development and application.
Chemical Identity and Structure
The molecular structure consists of a planar imidazo[1,2-a]pyridine core with a methyl group at the C5 position and an ethyl carboxylate group at the C2 position. The six- and five-membered rings are nearly coplanar, with a dihedral angle of approximately 1.4 degrees.[6][7]
Quantitative and Crystallographic Data
The following table summarizes key data obtained from crystallographic analysis.[6]
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 |
| Crystal System | Monoclinic |
| Cell Dimensions | a = 17.164 Å, b = 10.521 Å, c = 13.759 Å |
| Cell Angles | β = 124.77° |
| Cell Volume | 2041 ų |
| Molecules per Cell (Z) | 8 |
Synthesis and Mechanistic Considerations
The synthesis of this compound is well-established, proceeding via a classical condensation and cyclization reaction.
Primary Synthetic Route: A Self-Validating Protocol
The most direct and commonly cited synthesis involves the reaction between 6-methyl-pyridin-2-ylamine and an ethyl 3-bromo-2-oxopropionate ester.[6][7][8] This method is efficient and provides a good yield of the target compound. The causality behind this choice of reactants is clear: the aminopyridine provides the pyridine ring and one of the imidazole nitrogens, while the bromo-oxopropionate provides the remaining atoms for the five-membered ring and the desired ester functionality.
Step-by-Step Experimental Protocol
-
Reactant Charging: To a 100 mL round-bottom flask, add 6-methyl-pyridin-2-ylamine (8 mmol) and ethanol (50 mL). Stir until dissolved.
-
Addition of Electrophile: Add ethyl 3-bromo-2-oxopropionate (12 mmol) to the solution. The molar excess of the brominated ester ensures the complete consumption of the limiting aminopyridine.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up and Neutralization: To the resulting residue, add solid anhydrous potassium bicarbonate (KHCO₃) portion-wise with stirring until the pH of the slurry reaches 8. This step neutralizes the hydrobromide salt formed during the reaction, precipitating the free base product.
-
Precipitation and Isolation: Allow the mixture to stand for 3 hours. A white, flocculent precipitate of the title compound will form.
-
Filtration and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product (Typical Yield: ~53%).[6]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps of the experimental procedure.
Caption: High-level workflow for the synthesis of the title compound.
Core Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is of great interest due to its wide range of pharmacological properties.[6] Derivatives have been investigated as inhibitors of various enzymes and as modulators of key signaling pathways.
Targeting Ischemic Diseases: HIF-1α Prolyl Hydroxylase Inhibition
Imidazo[1,2-a]pyridine derivatives are key in the development of inhibitors for hypoxia-inducible factor 1α (HIF-1α) prolyl hydroxylase.[6] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and proteasomal degradation. In low oxygen conditions (hypoxia), PHD activity is reduced, stabilizing HIF-1α. Stabilized HIF-1α promotes the transcription of genes involved in angiogenesis and erythropoiesis, which are protective responses to ischemia. By inhibiting PHD enzymes, imidazo[1,2-a]pyridine-based compounds can mimic a hypoxic state, offering therapeutic potential for treating ischemic diseases.[6]
Caption: Role of Imidazo[1,2-a]pyridines in the HIF-1α pathway.
Antithrombotic Potential: Factor Xa Inhibition
Certain derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as materials for preparing Factor Xa (FXa) inhibitors.[6] FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin. Inhibiting FXa is a validated strategy for preventing and treating various thromboembolic disorders. The development of oral, direct FXa inhibitors has revolutionized anticoagulation therapy, and scaffolds like imidazo[1,2-a]pyridine are valuable starting points for designing new agents in this class.
Fighting Infectious Disease: Antituberculosis Activity
The imidazo[1,2-a]pyridine class has shown significant promise as a source of new antituberculosis agents.[1] Analogs have demonstrated potent activity against both drug-susceptible and, critically, multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][2] Research has identified several potential mechanisms of action, including the inhibition of pantothenate synthetase and QcrB, a component of the electron transport chain essential for energy production.[1] This scaffold is considered a high-priority framework in the global effort to develop new drugs for TB.[1][2]
Emerging Roles in Oncology
Recent studies have highlighted the anticancer potential of novel imidazo[1,2-a]pyridine compounds. In vitro experiments against the HCC1937 breast cancer cell line showed that specific derivatives exert a strong cytotoxic and anti-proliferative effect.[9] Mechanistic studies indicated that these compounds can induce cell cycle arrest, evidenced by increased levels of the tumor suppressor proteins p53 and p21.[9] Furthermore, they were shown to trigger apoptosis through the extrinsic pathway, involving the activation of caspases 7 and 8.[9] These findings position the imidazo[1,2-a]pyridine core as a promising scaffold for the development of new anticancer therapeutics.
Conclusion and Future Directions
This compound is more than a simple chemical entity; it is a gateway to a rich field of medicinal chemistry. Its straightforward synthesis and versatile structure make it an ideal starting point for creating diverse chemical libraries. The established and emerging biological activities of its derivatives—spanning from anti-ischemic and antithrombotic to antitubercular and anticancer applications—underscore the immense potential of this scaffold. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets, as well as on improving the pharmacokinetic profiles of lead compounds to advance them toward clinical development.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Buy Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | 185133-90-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-methyl-imidazo[1,2-a] pyridine-2-carboxylate | C11H12N2O2 - BuyersGuideChem [buyersguidechem.com]
- 6. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents. Its unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that can interact with a variety of biological targets. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is a key derivative of this family, serving as a versatile building block in the synthesis of more complex molecules with potential applications in drug discovery. This guide provides a comprehensive overview of its physical and chemical properties, empowering researchers to fully leverage its potential in their scientific endeavors. The imidazo[1,2-a]pyridine scaffold is of significant interest due to its wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1]
Molecular Structure and Physicochemical Properties
This compound possesses a fused bicyclic system consisting of a pyridine ring and an imidazole ring. The ethyl carboxylate group at the 2-position and the methyl group at the 5-position are key functional groups that influence its reactivity and physical properties.
The molecular structure consists of nearly planar six- and five-membered rings.[2][3] The dihedral angle between the planes of these rings is minimal, contributing to the overall planarity of the molecule.[2][3] This structural rigidity is a crucial factor in its interaction with biological macromolecules.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| CAS Number | 67625-35-8 | |
| Melting Point | 134-135 °C (407-408 K) | |
| Appearance | White, flocculent precipitate | [2] |
| Crystal System | Monoclinic | [2] |
Solubility Profile: Qualitative information suggests that this compound is soluble in ethyl acetate and can be precipitated from ethanol.[2] Generally, compounds of this class exhibit moderate solubility in polar organic solvents such as DMSO and DMF.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, the ethyl group of the ester, and the methyl group. The chemical shifts (δ) in ppm relative to TMS would likely be in the following regions:
-
Aromatic Protons: 6.5 - 8.5 ppm
-
Ethyl Group (CH₂): ~4.3 ppm (quartet)
-
Methyl Group (Aromatic): ~2.4 ppm (singlet)
-
Ethyl Group (CH₃): ~1.3 ppm (triplet)
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts are as follows:
-
Carbonyl Carbon (Ester): ~160-165 ppm
-
Aromatic Carbons: 110-150 ppm
-
Ethyl Group (CH₂): ~60 ppm
-
Methyl Group (Aromatic): ~18 ppm
-
Ethyl Group (CH₃): ~14 ppm
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 204. The fragmentation pattern would be characteristic of the loss of the ethoxy group (-OC₂H₅) from the ester, resulting in a significant fragment at m/z = 159. Further fragmentation of the imidazo[1,2-a]pyridine core would also be observed.
Chemical Properties and Reactivity
The chemical reactivity of this compound is largely dictated by the electron distribution within the heterocyclic ring system and the nature of its substituents.
Nucleophilic Character of the Imidazo[1,2-a]pyridine Ring: The imidazo[1,2-a]pyridine ring is an electron-rich system, making it susceptible to attack by electrophiles. The C3 position is particularly nucleophilic and is the most common site for electrophilic substitution.[1][4]
Reactivity of the Pyridine Ring: The pyridine part of the scaffold is generally less reactive towards electrophiles than the imidazole moiety. Functionalization of the pyridine ring often requires more forcing conditions. The positions C5, C6, C7, and C8 can undergo functionalization, with the specific site depending on the reaction conditions and the directing effects of existing substituents.[5]
Hydrolysis of the Ester Group: The ethyl carboxylate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This transformation is a common step in the synthesis of more complex derivatives, such as amides.
Experimental Protocols
Synthesis of this compound
This protocol is based on the established procedure described by Yao et al. (2010).[2][3]
Materials:
-
6-Methyl-pyridin-2-ylamine
-
Ethyl 3-bromo-2-oxopropionate
-
Ethanol
-
Anhydrous Potassium Carbonate (KHCO₃)
-
Ethyl acetate
Procedure:
-
To a 100 mL round-bottom flask, add 6-methyl-pyridin-2-ylamine (8 mmol) and 50 mL of ethanol.
-
Slowly add ethyl 3-bromo-2-oxopropionate (12 mmol) to the mixture.
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, evaporate the solvent completely under reduced pressure.
-
To the residue, add solid anhydrous KHCO₃ until the pH of a small aqueous suspension reaches 8.
-
Allow the mixture to stand for 3 hours, during which a white, flocculent precipitate will form.
-
Collect the precipitate by filtration and dry it thoroughly.
-
For further purification, crystals suitable for X-ray analysis can be obtained by dissolving the product (0.5 g) in ethyl acetate (20 ml) and allowing the solvent to evaporate slowly at room temperature over approximately 10 days.[2]
Caption: Synthetic workflow for this compound.
Characterization Workflow
A standard workflow for the characterization of the synthesized compound is outlined below.
Caption: Standard characterization workflow for the synthesized compound.
Conclusion
This compound is a valuable heterocyclic compound with a well-defined structure and predictable chemical reactivity. Its synthesis is straightforward, and its versatile scaffold makes it an important intermediate for the development of novel compounds with potential therapeutic applications. This guide provides the foundational knowledge required for researchers to confidently work with and manipulate this important molecule in their drug discovery and development efforts.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Imidazo[1,2-a]pyridine Core: A Journey from Chemical Curiosity to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Heterocyclic Powerhouse
In the vast and ever-expanding universe of chemical scaffolds, few possess the versatility and therapeutic significance of the imidazo[1,2-a]pyridine core. This deceptively simple fused bicyclic system, consisting of an imidazole ring fused to a pyridine ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, rigid conformational framework, and synthetic tractability have made it a cornerstone in the development of a diverse array of clinically important drugs. From the widely prescribed hypnotic agent Zolpidem to novel anticancer and antitubercular candidates, the imidazo[1,2-a]pyridine moiety has consistently demonstrated its remarkable potential to interact with a wide range of biological targets.
This technical guide provides a comprehensive exploration of the discovery and history of imidazo[1,2-a]pyridine derivatives. We will journey back to the seminal synthetic methods that first brought this scaffold to light, trace the evolution of more sophisticated and efficient synthetic strategies, and delve into the key discoveries that unveiled its profound therapeutic potential. This guide is designed not as a rigid template, but as a narrative that explains the "why" behind the science – the causal relationships that drove innovation in the synthesis and application of these remarkable compounds.
The Genesis: Tschitschibabin's Foray into Fused Heterocycles
The story of imidazo[1,2-a]pyridines begins in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (Tschitschibabin). While his name is more famously associated with the Chichibabin pyridine synthesis, his explorations into the reactivity of aminopyridines laid the groundwork for the first synthesis of the imidazo[1,2-a]pyridine core. The classical Tschitschibabin reaction for imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.
The ingenuity of this method lies in its straightforward approach to constructing the fused bicyclic system. The reaction proceeds through an initial N-alkylation of the more nucleophilic pyridine ring nitrogen of the 2-aminopyridine with the α-haloketone. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Causality in Experimental Choices: Why the Tschitschibabin Reaction Worked
The success of the Tschitschibabin reaction is rooted in the inherent electronic properties of the 2-aminopyridine starting material. The pyridine ring nitrogen is more nucleophilic than the exocyclic amino group, directing the initial alkylation to the ring. This crucial step sets the stage for the subsequent intramolecular cyclization, which is entropically favored due to the formation of a five-membered ring. The final dehydration step is driven by the formation of a stable, aromatic heterocyclic system. While groundbreaking for its time, the original Tschitschibabin reaction often required harsh conditions, such as high temperatures, and provided modest yields.
An Evolution in Synthesis: The Quest for Efficiency and Diversity
The inherent limitations of the classical Tschitschibabin reaction spurred chemists to develop more efficient, versatile, and milder methods for the synthesis of imidazo[1,2-a]pyridines. This evolution was driven by the growing recognition of the therapeutic potential of this scaffold and the need for synthetic routes amenable to the creation of diverse compound libraries for drug discovery.
The Advent of Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction
A significant leap forward in imidazo[1,2-a]pyridine synthesis came with the development of the Groebke-Blackburn-Bienaymé (GBB) reaction . This powerful one-pot, three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The GBB reaction offers several advantages over the classical Tschitschibabin method, including milder reaction conditions, higher yields, and the ability to introduce a wide range of substituents at three different positions of the imidazo[1,2-a]pyridine core in a single step.
The mechanism of the GBB reaction is a fascinating cascade of events. It is generally accepted to proceed through the initial formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization and subsequent rearrangement to afford the final 3-aminoimidazo[1,2-a]pyridine product. The use of Lewis or Brønsted acid catalysts is often employed to facilitate the reaction.
Comparative Yields of Key Synthetic Methodologies
The superiority of modern synthetic methods like the GBB reaction in terms of efficiency is evident when comparing their yields to the classical Tschitschibabin synthesis.
| Synthesis Method | Key Reactants | Typical Yields | Reference |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | 20-60% | General observation from historical literature |
| Groebke-Blackburn-Bienaymé Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | 60-95% | [1] |
| Copper-Catalyzed One-Pot Synthesis | Aminopyridines, Nitroolefins | up to 90% |
From Bench to Bedside: The Therapeutic Saga of Imidazo[1,2-a]pyridines
The journey of imidazo[1,2-a]pyridine derivatives from laboratory curiosities to life-changing medicines is a testament to their remarkable pharmacological versatility. The unique structural features of this scaffold allow for precise tuning of its biological activity, leading to the discovery of compounds with a wide range of therapeutic applications.
Zolpidem: A Breakthrough in Sleep Medicine
Perhaps the most well-known and commercially successful imidazo[1,2-a]pyridine derivative is Zolpidem (marketed as Ambien). First synthesized in the early 1980s, Zolpidem revolutionized the treatment of insomnia. It is a non-benzodiazepine hypnotic that acts as a positive allosteric modulator of the GABA-A receptor.
The therapeutic success of Zolpidem lies in its selective binding to the α1 subunit of the GABA-A receptor. This selectivity is thought to be responsible for its potent hypnotic effects with a reduced incidence of the anxiolytic, myorelaxant, and anticonvulsant side effects associated with less selective benzodiazepines.
Mechanism of Action: Zolpidem and the GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. When the neurotransmitter GABA binds to the receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.
Zolpidem enhances the effect of GABA by binding to a specific site on the GABA-A receptor, distinct from the GABA binding site. This allosteric modulation increases the affinity of GABA for its receptor, leading to a more profound and prolonged inhibitory signal. This enhanced inhibition in key areas of the brain is what produces the sedative and hypnotic effects of Zolpidem.
Beyond Hypnotics: The Expanding Therapeutic Landscape
The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends far beyond sleep medicine. Researchers have successfully developed and investigated compounds with a wide array of biological activities, including:
-
Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases such as Akt/mTOR and tubulin polymerization. The structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the imidazo[1,2-a]pyridine core are critical for their anticancer potency.
-
Antitubercular Activity: The emergence of multidrug-resistant tuberculosis has created an urgent need for new therapeutics. Imidazo[1,2-a]pyridine-based compounds have shown promising results as potent inhibitors of Mycobacterium tuberculosis.
-
Anti-inflammatory and Analgesic Effects: Certain derivatives have exhibited significant anti-inflammatory and analgesic properties, suggesting their potential in the treatment of pain and inflammatory disorders.
-
Antiviral and Antifungal Activity: The broad-spectrum biological activity of this scaffold also includes antiviral and antifungal effects, making it a promising platform for the development of new anti-infective agents.
Experimental Protocols: A Guide to Synthesis
To ensure the trustworthiness and reproducibility of the synthetic methods described, this section provides detailed, step-by-step experimental protocols for the classical Tschitschibabin reaction and the modern Groebke-Blackburn-Bienaymé reaction.
Protocol 1: Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a representative example of the classical Tschitschibabin reaction.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone (α-Bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
To this suspension, add a solution of 2-bromoacetophenone (1.0 eq) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-phenylimidazo[1,2-a]pyridine.
Self-Validation:
-
The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The purity of the compound should be assessed by high-performance liquid chromatography (HPLC).
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
This protocol exemplifies the efficiency and versatility of the GBB multicomponent reaction.[1]
Materials:
-
2-Aminopyridine (or a substituted derivative)
-
An aldehyde (e.g., benzaldehyde)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Scandium(III) triflate (Sc(OTf)₃) as a catalyst
-
Methanol
Procedure:
-
To a sealed microwave vial, add 2-aminopyridine (1.0 eq), the aldehyde (1.1 eq), the isocyanide (1.2 eq), and scandium(III) triflate (10 mol%).
-
Add methanol as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Self-Validation:
-
Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
-
Determine the purity of the final product using HPLC analysis.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, created using Graphviz (DOT language), illustrate key synthetic workflows and signaling pathways.
Synthetic Workflow: From Tschitschibabin to GBB
Caption: Evolution of imidazo[1,2-a]pyridine synthesis.
Signaling Pathway: Zolpidem's Mechanism of Action
Caption: Zolpidem's modulation of the GABA-A receptor.
Conclusion: A Scaffold with a Bright Future
The journey of imidazo[1,2-a]pyridine derivatives, from their initial synthesis via the classical Tschitschibabin reaction to their efficient construction through modern multicomponent reactions like the GBB, is a compelling narrative of chemical innovation. This privileged scaffold has proven to be a rich source of therapeutically valuable compounds, with its influence spanning from the treatment of insomnia to the forefront of cancer and infectious disease research. The continued exploration of novel synthetic methodologies and the deeper understanding of the structure-activity relationships of imidazo[1,2-a]pyridine derivatives promise to unlock even more of their therapeutic potential. For researchers and drug development professionals, the imidazo[1,2-a]pyridine core represents not just a historical success story, but a vibrant and promising frontier for the discovery of the next generation of medicines.
References
An In-Depth Technical Guide to Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and its role as a valuable scaffold in the development of novel therapeutics.
Compound Identification and Nomenclature
IUPAC Name: this compound[1][2][3]
Molecular Formula: C₁₁H₁₂N₂O₂[1][4]
Molecular Weight: 204.23 g/mol [4]
Synonyms: While a comprehensive list of commercial synonyms is not exhaustively available, it is often referred to by its IUPAC name or CAS number in scientific literature and chemical catalogs.
Chemical Structure: The molecule features a fused bicyclic system consisting of a pyridine ring and an imidazole ring, with a methyl group at the 5-position and an ethyl carboxylate group at the 2-position. The planarity of the fused ring system is a key structural feature, with the dihedral angle between the six- and five-membered rings being approximately 1.4 degrees.[4][5]
| Property | Value | Source |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 67625-35-8 | [1][3] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][4] |
| Molecular Weight | 204.23 g/mol | [4] |
Synthesis of this compound
The primary and most cited method for the synthesis of this compound is the condensation reaction between 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate.[4][5][6] This reaction is a classic example of the formation of the imidazo[1,2-a]pyridine scaffold.
Reaction Mechanism
The synthesis proceeds through a well-established mechanism for the formation of imidazo[1,2-a]pyridines.
Caption: Reaction mechanism for the synthesis of this compound.
Causality behind the experimental choices:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 6-methylpyridin-2-amine on the electrophilic carbon of the ethyl 3-bromo-2-oxopropionate. This step is favored by the basicity of the pyridine nitrogen.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the exocyclic amine attacks the carbonyl carbon.
-
Dehydration and Aromatization: The final steps involve dehydration and subsequent aromatization to form the stable imidazo[1,2-a]pyridine ring system.
Detailed Experimental Protocol
This protocol is based on the procedure described in the literature.[5]
Materials:
-
6-Methylpyridin-2-ylamine
-
Ethyl 3-bromo-2-oxopropionate
-
Ethanol (absolute)
-
Anhydrous Potassium Carbonate (KHCO₃)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylpyridin-2-ylamine (e.g., 8 mmol) and ethyl 3-bromo-2-oxopropionate (e.g., 12 mmol) in ethanol (e.g., 50 mL). The excess of the bromoester is used to ensure complete consumption of the aminopyridine.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization and Precipitation: To the resulting residue, add solid anhydrous potassium carbonate (KHCO₃) portion-wise with stirring until the pH of the mixture reaches approximately 8. This step neutralizes any hydrobromic acid formed during the reaction and facilitates the precipitation of the product.
-
Isolation: Allow the mixture to stand for about 3 hours. A white, flocculent precipitate of this compound will form.
-
Filtration and Drying: Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum. A typical yield is around 52.6%.[5]
-
Purification (Crystallization): For obtaining high-purity crystals suitable for analysis, dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature. The solvent can also be evaporated slowly over several days to yield crystals.[5]
Self-Validating System:
-
The pH adjustment with KHCO₃ is a critical control point. An acidic pH would keep the product protonated and soluble, preventing precipitation.
-
The formation of a precipitate upon neutralization is a strong indicator of successful product formation.
-
The purity of the final product can be confirmed by its melting point and spectroscopic analysis (NMR, IR, MS).
Role in Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7][8] This framework is present in several marketed drugs, including zolpidem (anxiolytic) and alpidem (anxiolytic).[9] this compound serves as a key starting material and a molecular scaffold for the development of novel therapeutic agents.
Therapeutic Potential
Derivatives of the imidazo[1,2-a]pyridine core have shown significant promise in various therapeutic areas:
-
Antitubercular Agents: The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new drugs against Mycobacterium tuberculosis, including multidrug-resistant strains.[9]
-
Anticancer Agents: Numerous studies have explored the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of various kinases and other targets involved in cancer progression.
-
Anti-inflammatory Agents: The scaffold has been utilized to develop inhibitors of enzymes like 5-lipoxygenase, which are involved in inflammatory pathways.[10]
-
Enzyme Inhibition:
Structure-Activity Relationship (SAR) Insights
While specific IC₅₀ values for this compound are not widely reported in the public domain, SAR studies on related imidazo[1,2-a]pyridine derivatives provide valuable insights for drug design. For instance, in a series of 5-lipoxygenase inhibitors, the presence of a cyclohexyl moiety and a substituted phenyl ring on the imidazo[1,2-a]pyridine core was found to be crucial for potent activity, with one analog exhibiting an IC₅₀ of 0.16 μM.[10] This highlights how the core structure of this compound can be systematically modified to optimize biological activity against specific targets.
Caption: A generalized workflow for the use of this compound in a drug discovery program.
Characterization Data
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. A representative ¹H NMR spectrum would show characteristic peaks for the aromatic protons on the imidazo[1,2-a]pyridine ring system, the methyl group protons, and the ethyl group protons of the carboxylate.
-
Crystal Structure: The crystal structure has been determined, revealing a monoclinic system. The six- and five-membered rings are nearly planar.[4][5]
| Crystal Data | Value | Source |
| Crystal system | Monoclinic | [4][5] |
| a | 17.164 (3) Å | [4][5] |
| b | 10.521 (2) Å | [4][5] |
| c | 13.759 (3) Å | [4][5] |
| β | 124.77 (3)° | [4][5] |
| Volume | 2041 (1) ų | [4][5] |
Conclusion
This compound is a synthetically accessible and versatile heterocyclic compound. Its privileged imidazo[1,2-a]pyridine core makes it a valuable building block for the design and synthesis of novel drug candidates across a spectrum of therapeutic areas, including infectious diseases, oncology, and inflammatory conditions. The straightforward synthesis and the potential for diverse chemical modifications underscore its importance for researchers and scientists in the field of drug development.
References
- 1. Ethyl 5-methyl-imidazo[1,2-a] pyridine-2-carboxylate | C11H12N2O2 - BuyersGuideChem [buyersguidechem.com]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase [agris.fao.org]
An In-Depth Technical Guide to the Solubility of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The physicochemical properties of active pharmaceutical ingredients (APIs) are foundational to drug development, with solubility being a critical determinant of a compound's bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a member of the medicinally significant imidazo[1,2-a]pyridine class.[1][2] While specific experimental solubility data for this exact molecule is not extensively published, this document synthesizes information from structurally analogous compounds, fundamental chemical principles, and established analytical methodologies to construct a robust predictive profile. It details the theoretical underpinnings of its solubility in various solvent classes, provides field-proven, step-by-step protocols for experimental solubility determination, and briefly discusses modern computational predictive models. This guide is designed to equip researchers with the necessary knowledge to effectively handle, formulate, and advance imidazo[1,2-a]pyridine derivatives in a drug discovery and development context.
Physicochemical Profile and Structural Considerations
This compound (C₁₁H₁₂N₂O₂) is a heterocyclic compound with a molecular weight of 204.23 g/mol .[3] Its structure, featuring a fused imidazo[1,2-a]pyridine core, is central to its chemical behavior and solubility.[4]
-
Imidazo[1,2-a]pyridine Core: This bicyclic aromatic system is largely planar and possesses two nitrogen atoms.[3] The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the imidazole nitrogen (N4) is less basic. This core contributes to both polar interactions and lipophilicity. Fused bicyclic systems in drug candidates can often present challenges related to high lipophilicity and low aqueous solubility.[2]
-
Ethyl Carboxylate Group (-COOEt): Located at the 2-position, this ester group is a key functional moiety. The carbonyl oxygen is a strong hydrogen bond acceptor, and the ester itself can be hydrolyzed. This group increases the molecule's polarity compared to the unsubstituted parent ring system.
-
Methyl Group (-CH₃): Positioned at the 5-position, this small alkyl group contributes to the molecule's lipophilicity (hydrophobicity), which is expected to slightly decrease its solubility in aqueous media.
The interplay between the polar H-bond accepting nitrogen and oxygen atoms and the nonpolar aromatic and alkyl regions dictates the compound's solubility across different solvent systems.
Theoretical Solubility Profile in Common Laboratory Solvents
Based on the "like dissolves like" principle and empirical data from structurally related imidazopyridine drugs such as Zolpidem and Saripidem, a qualitative solubility profile can be predicted.[5][6]
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
These solvents can act as both hydrogen bond donors and acceptors.
-
Water: Aqueous solubility is expected to be low. While the nitrogen and oxygen atoms can form hydrogen bonds with water, the energy required to disrupt the strong water-water hydrogen bonding network to accommodate the large, nonpolar aromatic core is significant. For context, Zolpidem tartrate, a salt form designed for improved solubility, is only "slightly soluble in water".[7][8] The free base form of this compound will likely be less soluble.
-
Alcohols (Methanol, Ethanol): Solubility is predicted to be moderate. Alcohols are less polar than water and are more capable of solvating the nonpolar portions of the molecule. Zolpidem tartrate is "sparingly soluble in methanol".[7][8] The synthesis of the title compound itself is conducted in refluxing ethanol, indicating it is sufficiently soluble under those conditions for a reaction to proceed.[3]
Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate)
These solvents can accept hydrogen bonds but cannot donate them. They are generally excellent solvents for moderately polar, multifunctional compounds.
-
Dimethyl Sulfoxide (DMSO): Expected to have high solubility. DMSO is a powerful, highly polar aprotic solvent. Structurally related compounds like Zolpidem and Saripidem are reported to be soluble in DMSO.[5][6] It is a common choice for creating high-concentration stock solutions in drug discovery.[9][10]
-
Acetone, Ethyl Acetate: High to moderate solubility is anticipated. These solvents have a good balance of polarity and nonpolar character. Zolpidem is soluble in both acetone and ethyl acetate.[5] Notably, the protocol for growing single crystals of this compound involves dissolving it in ethyl acetate, confirming its solubility in this solvent.[3]
Nonpolar & Halogenated Solvents (e.g., Methylene Chloride, Chloroform, Hexane)
-
Dichloromethane (DCM) & Chloroform: Moderate solubility is likely. These solvents can effectively solvate the aromatic ring system but offer little interaction with the polar functional groups. Zolpidem (free base) is soluble in dichloromethane and chloroform.[5] However, the salt form, Zolpidem tartrate, is practically insoluble in methylene chloride, highlighting the critical difference between free base and salt forms.[7][8]
-
Hexane: Very low solubility is expected. As a nonpolar aliphatic hydrocarbon, hexane has minimal favorable interactions with the polar ester and nitrogen functionalities of the molecule.
Predicted Solubility Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | Large nonpolar surface area outweighs H-bonding potential. |
| Methanol, Ethanol | Moderate | Good balance of polar/nonpolar interactions; used in synthesis.[3][11] | |
| Polar Aprotic | DMSO, Acetone | High | Strong H-bond acceptors and dipole interactions. Analogues show high solubility.[5][6] |
| Ethyl Acetate | High | Confirmed as a solvent for crystallization.[3] | |
| Halogenated | Dichloromethane, Chloroform | Moderate | Effective for the aromatic core; less so for polar groups. Analogue is soluble.[5] |
| Nonpolar | Hexane, Toluene | Very Low | Unfavorable interactions with polar functional groups. |
Experimental Determination of Thermodynamic Solubility
For definitive data, experimental measurement is required. The Shake-Flask Method is the gold-standard for determining thermodynamic (or equilibrium) solubility, reflecting the true saturation point of a compound in a solvent at a given temperature.[12][13][14]
Causality Behind the Shake-Flask Protocol
The objective is to create a saturated solution where the rate of the solid dissolving equals the rate of the dissolved solute precipitating. Each step is designed to achieve and reliably measure this equilibrium.
-
Using Excess Solute: Ensures that the solution becomes saturated and that some solid material remains, confirming equilibrium has been reached.[12]
-
Prolonged Agitation (24-72h): Dissolution, especially for poorly soluble compounds, is not instantaneous. Continuous agitation over a long period is necessary to overcome kinetic barriers and allow the system to reach thermodynamic equilibrium.[10][15]
-
Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.[16]
-
Phase Separation: It is crucial to analyze only the liquid phase (supernatant). Centrifugation and/or filtration are used to completely remove any undissolved solid microparticles, which would otherwise lead to an overestimation of solubility.[13]
-
Quantitative Analysis: A validated, sensitive analytical method like HPLC-UV or LC-MS/MS is required to accurately determine the concentration of the dissolved compound in the supernatant.[10]
Protocol: Equilibrium Solubility via Shake-Flask Method
-
Preparation:
-
Add an excess amount of solid this compound (e.g., 2-5 mg) to a clean glass vial. Ensure undissolved solid is clearly visible.
-
Add a precise volume of the chosen pre-equilibrated solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the suspension for at least 24 hours. For compounds with very low solubility, 48-72 hours may be necessary to ensure equilibrium is reached.[14]
-
-
Phase Separation:
-
Allow the vials to stand undisturbed for a short period to let larger particles settle.
-
Withdraw an aliquot of the suspension and filter it through a 0.22 µm syringe filter (select a filter material, e.g., PVDF, with low drug binding). Discard the initial few drops of filtrate to saturate any binding sites on the filter.
-
Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.
-
-
Analysis:
-
Prepare a standard calibration curve of the compound in the chosen solvent.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase) to fall within the linear range of the calibration curve.
-
Quantify the concentration of the diluted sample using a validated HPLC-UV or LC-MS/MS method.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the thermodynamic solubility, typically reported in µg/mL or µM.
-
Predictive Approaches to Solubility Assessment
In early-stage drug discovery, where speed is critical and compound availability is low, computational methods are invaluable for prioritizing candidates.
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate calculated molecular descriptors (e.g., logP, molecular weight, polar surface area, hydrogen bond donors/acceptors) with experimentally determined solubility.[17][18][19] Once built, a QSPR model can rapidly predict the solubility of new, unsynthesized molecules.[20]
-
Machine Learning and AI: Modern approaches utilize advanced algorithms like random forests, support vector machines, and graph convolutional neural networks to build highly accurate predictive models from large datasets.[21] These methods can capture complex, non-linear relationships between molecular structure and solubility.[18]
Conclusion for the Drug Development Professional
This compound is predicted to have low aqueous solubility but good solubility in common polar aprotic organic solvents like DMSO and ethyl acetate. This profile is typical for many heterocyclic drug candidates. For researchers, this implies:
-
In Vitro Assays: DMSO is a suitable solvent for preparing high-concentration stock solutions for biological screening. However, care must be taken to avoid precipitation when diluting into aqueous assay buffers. A final DMSO concentration below 1% is recommended.[22]
-
Formulation Development: The low intrinsic aqueous solubility suggests that for oral administration, formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations may be necessary to achieve adequate bioavailability.
-
Lead Optimization: If solubility is a limiting factor, medicinal chemistry efforts could focus on introducing more polar functional groups or breaking up the planarity of the ring system to improve aqueous solubility, while carefully balancing this against the potential impact on target potency and other ADME properties.
Definitive characterization using the shake-flask method is strongly recommended for late-stage lead candidates to provide the high-quality data needed for successful preclinical and clinical development.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Zolpidem | CAS:82626-48-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Buy Saripidem | 103844-86-6 | >98% [smolecule.com]
- 7. Zolpidem tartrate | 99294-93-6 [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. diva-portal.org [diva-portal.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. srdata.nist.gov [srdata.nist.gov]
- 16. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of QSPR Strategy for the Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Methodological & Application
Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate: An Application Note and Detailed Protocol
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including anxiolytics, hypnotics, and anticancer drugs. The functionalization of this scaffold allows for the fine-tuning of its biological activity and physicochemical properties, making the development of robust synthetic protocols a critical endeavor for researchers in drug discovery and development. This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a valuable building block for the elaboration of more complex molecules. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the choice of reagents and conditions, and a step-by-step guide to its successful execution in the laboratory.
Synthetic Strategy: The Cyclocondensation Approach
The most direct and widely employed method for the synthesis of the imidazo[1,2-a]pyridine core involves the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][2][3] This strategy is favored for its operational simplicity, atom economy, and the ready availability of the starting materials.
In this protocol, we will utilize 6-methyl-pyridin-2-ylamine and ethyl 3-bromo-2-oxopropionate as our key reactants. The choice of ethanol as the solvent is predicated on its ability to dissolve the starting materials and its suitable boiling point for promoting the reaction at a reasonable rate without inducing significant side product formation.[4]
Reaction Mechanism
The reaction proceeds through a two-step sequence:
-
S-N2 Alkylation: The more nucleophilic endocyclic nitrogen of 6-methyl-pyridin-2-ylamine attacks the electrophilic carbon bearing the bromine atom in ethyl 3-bromo-2-oxopropionate. This initial step forms a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then attacks the adjacent ketone carbonyl. The subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
The overall transformation is a classic example of a condensation reaction, where a molecule of water is eliminated to form the final product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 6-Methyl-pyridin-2-ylamine | C₆H₈N₂ | 108.14 | 8 mmol (0.865 g) | Sigma-Aldrich |
| Ethyl 3-bromo-2-oxopropionate | C₅H₇BrO₃ | 211.01 | 12 mmol (2.53 g) | Sigma-Aldrich |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 50 mL | Fisher Scientific |
| Potassium Bicarbonate (KHCO₃) | KHCO₃ | 100.12 | As needed | J.T. Baker |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | VWR |
| Celite® | As needed | EMD Millipore |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methyl-pyridin-2-ylamine (8 mmol, 0.865 g) and 50 mL of anhydrous ethanol. Stir the mixture until the solid is completely dissolved.
-
Addition of Electrophile: To the stirred solution, add ethyl 3-bromo-2-oxopropionate (12 mmol, 2.53 g).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup and Neutralization: To the resulting residue, add approximately 30 mL of deionized water. Carefully add solid anhydrous potassium bicarbonate (KHCO₃) portion-wise with stirring until the pH of the solution reaches 8.[5] The role of KHCO₃ is to neutralize the hydrobromic acid formed during the reaction, which facilitates the precipitation of the product.
-
Product Precipitation and Isolation: Continue stirring the mixture for 3 hours at room temperature. A white, flocculent precipitate should form.[5] Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold deionized water.
-
Drying: Dry the isolated solid in a vacuum oven at 40-50 °C overnight to yield the crude product.
Purification (Optional)
For obtaining high-purity material suitable for further applications, recrystallization is recommended.
-
Recrystallization: Dissolve the crude product (0.5 g) in a minimal amount of hot ethyl acetate (approximately 20 mL).[5]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Results and Characterization
Following the described protocol, this compound is typically obtained as a white solid with a yield of approximately 52.6%.[5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molar Mass | 204.23 g/mol [5] |
| Appearance | White solid |
| Melting Point | Not reported in the primary literature |
Spectroscopic Data
-
¹H NMR (CDCl₃, 500 MHz): δ 8.08 (s, 1H), 7.49 (d, J = 6.9 Hz, 1H), 7.11 (s, 1H), 6.69 (dd, J = 6.9, 1.8 Hz, 1H), 4.41 (q, J = 7.1 Hz, 2H), 2.53 (s, 3H), 1.41 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 126 MHz): δ 163.5, 145.2, 140.9, 134.8, 124.9, 122.9, 114.9, 112.9, 61.2, 18.2, 14.5.
Mechanistic Rationale Visualization
The following diagram illustrates the proposed reaction mechanism for the formation of this compound.
Caption: Proposed mechanism for the synthesis of this compound.
Discussion and Alternative Synthetic Routes
The described protocol offers a reliable and straightforward method for the synthesis of the target compound. The use of readily available starting materials and standard laboratory techniques makes it accessible to a wide range of researchers. The reported yield of 52.6% is moderate, and further optimization of reaction conditions, such as temperature and reaction time, could potentially lead to improvements.
While the cyclocondensation with α-halocarbonyls is a common approach, several other methods for the synthesis of imidazo[1,2-a]pyridines have been reported in the literature. These include:
-
Multicomponent Reactions: Three-component reactions involving a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) can provide rapid access to diverse imidazo[1,2-a]pyridines.[6]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions, such as the Sonogashira or Ullmann couplings, have been employed to construct the imidazo[1,2-a]pyridine core from appropriately functionalized precursors.[7]
-
Oxidative Cyclization Reactions: Various oxidative methods that facilitate the formation of the N-heterocyclic ring from precursors like enamines or ketoximes have also been developed.
The choice of synthetic route will ultimately depend on the desired substitution pattern of the final product, the availability of starting materials, and the desired scale of the reaction.
Conclusion
This application note provides a comprehensive guide to the synthesis of this compound. By detailing the experimental protocol, explaining the underlying reaction mechanism, and providing context through a discussion of alternative methods, we aim to equip researchers with the knowledge and tools necessary for the successful preparation of this valuable synthetic intermediate. The robustness and simplicity of the described cyclocondensation reaction make it an excellent choice for both small-scale and larger-scale preparations in academic and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethanol-mediated one-pot synthesis of 3-phenyl-3,4,5,12-tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones as PDGFRA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Notes & Protocols: Investigating the Anticancer Potential of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including potent anticancer activity.[1][2] This document provides a comprehensive guide for the initial investigation of a specific analog, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 67625-35-8), as a potential candidate for cancer research. While direct anticancer studies on this particular molecule are not yet prevalent in published literature, the well-documented activities of structurally related compounds provide a strong rationale for its evaluation.[3][4] This guide offers a logical, evidence-based framework for its initial screening and mechanistic elucidation, presenting field-proven protocols and the scientific causality behind experimental choices.
Introduction: The Rationale for Investigation
The imidazo[1,2-a]pyridine core is a cornerstone of many biologically active compounds.[1] In oncology, derivatives have been shown to exert cytotoxic effects against a range of cancer cell lines, including breast, lung, and liver cancers.[4][5][6] The mechanisms are often multifaceted, involving the inhibition of critical cell signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB, induction of cell cycle arrest, and initiation of apoptosis.[5][7]
This compound, hereafter referred to as EM-IMP, is a derivative whose synthesis is well-established.[8][9] Its structural features align with those of other bioactive imidazo[1,2-a]pyridines, making it a compelling candidate for systematic evaluation as an anticancer agent. These application notes are designed to serve as a roadmap for researchers to conduct a thorough primary investigation into the bioactivity of EM-IMP.
Hypothesized Mechanism of Action
Based on extensive data from related imidazo[1,2-a]pyridine compounds, we can postulate a probable mechanism of action for EM-IMP to guide initial experiments. Many compounds from this class interfere with kinase signaling pathways that are fundamental to cancer cell proliferation and survival. A primary hypothetical target is the PI3K/Akt/mTOR pathway, which is commonly hyperactivated in many cancers.
Diagram 1: Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of EM-IMP targeting the PI3K/Akt pathway.
Experimental Workflow: A Step-by-Step Investigative Approach
A logical progression of experiments is crucial for efficiently characterizing a novel compound. The workflow should begin with broad screening assays to confirm cytotoxic activity, followed by more specific assays to elucidate the mechanism.
Diagram 2: Experimental Investigation Workflow
Caption: A logical workflow for the initial anticancer screening of EM-IMP.
Detailed Protocols
Protocol 4.1: Cell Viability and Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.[4]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCC1937 breast cancer, A549 lung cancer) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of EM-IMP in culture medium. Replace the existing medium with medium containing various concentrations of EM-IMP (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of 12 mM MTT stock solution to each well. Incubate for 4 hours at 37°C.[7]
-
Solubilization: After the incubation, add 100 µL of SDS-HCl solution or DMSO to each well to dissolve the formazan crystals.[7] Incubate overnight in the incubator.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of EM-IMP to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Recommendation | Rationale |
| Cell Lines | Panel (e.g., Breast, Lung, Colon) | To assess broad-spectrum activity vs. selective cytotoxicity. |
| Seeding Density | 1 x 10⁴ cells/well | Ensures cells are in the logarithmic growth phase during treatment.[7] |
| EM-IMP Conc. | 0.1 µM to 100 µM (log scale) | A wide range is necessary to capture the full dose-response curve for IC₅₀ calculation.[7] |
| Incubation Time | 48 or 72 hours | Allows sufficient time for the compound to exert its antiproliferative or cytotoxic effects. |
Protocol 4.2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[5]
Methodology:
-
Cell Culture & Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. After 24 hours, treat with EM-IMP at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet once with cold 1X PBS.
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.
-
Incubation: Incubate for 15-20 minutes at room temperature, protected from light.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4.3: Mechanistic Target Analysis by Western Blotting
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This is critical for validating the hypothesized mechanism of action by observing changes in the expression or phosphorylation status of key signaling proteins.[4]
Methodology:
-
Cell Culture and Lysis: Culture and treat cells with EM-IMP as described in Protocol 4.2. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-p53, anti-Bax, anti-cleaved-PARP, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL detection system. Quantify band intensity using densitometry software and normalize to the loading control.
| Target Protein | Expected Change with EM-IMP | Biological Significance |
| p-Akt (Ser473) | Decrease | Inhibition of the PI3K/Akt survival pathway.[7] |
| p53 | Increase | Activation of tumor suppressor pathways.[7] |
| Bax | Increase | Upregulation of a key pro-apoptotic protein.[5] |
| Cleaved PARP | Increase | A hallmark of caspase-mediated apoptosis.[7] |
| β-actin | No Change | Loading control to ensure equal protein loading. |
Data Interpretation and Troubleshooting
-
High IC₅₀ Value (>100 µM): The compound may have low potency. Consider testing on a more sensitive cell line or exploring synergistic combinations.
-
No Apoptosis Detected: The compound might be cytostatic rather than cytotoxic, or it may induce other forms of cell death like necrosis or autophagy. Consider performing a cell cycle analysis.
-
Inconsistent Western Blot Results: Ensure complete protein transfer, adequate blocking, and optimal antibody concentrations. Always include positive and negative controls and normalize to a reliable loading control.
Conclusion
While this compound is an understudied compound in cancer research, its chemical scaffold is of significant interest. The protocols and workflow detailed in these notes provide a robust, scientifically-grounded framework for its initial characterization. By systematically evaluating its cytotoxicity, mode of cell death, and impact on key signaling pathways, researchers can effectively determine if EM-IMP warrants further development as a novel anticancer agent.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Experimental Procedures for Imidazo[1,2-a]pyridine Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically used drugs and biologically active compounds.[1][2][3] Molecules incorporating this fused heterocyclic system exhibit a wide array of pharmacological activities, including anxiolytic, hypnotic, anti-cancer, antiviral, and anti-inflammatory properties.[4][5] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis) underscore the therapeutic success of this chemical motif.[2][5]
The derivatization of the core imidazo[1,2-a]pyridine structure is a critical process in drug discovery. It allows for the systematic modification of the molecule to optimize its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). This application note provides an in-depth guide to the key experimental strategies and detailed protocols for the derivatization of imidazo[1,2-a]pyridines, with a focus on modern, efficient, and scalable methodologies.
Foundational Chemistry: Synthesis of the Imidazo[1,2-a]pyridine Core
Before derivatization, the core heterocyclic system must be constructed. While numerous methods exist, the classic Tschitschibabin reaction and modern multicomponent reactions remain highly relevant.
The Tschitschibabin Reaction: First reported in 1925, this method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound (like α-bromoacetaldehyde or a phenacyl bromide).[6] The reaction proceeds via initial alkylation of the endocyclic pyridine nitrogen, followed by intramolecular cyclization and dehydration. Modern modifications often use a base like sodium bicarbonate under milder conditions to improve yields and efficiency.[6][7]
Multicomponent Reactions (MCRs): MCRs are powerful tools for rapidly generating molecular diversity from simple starting materials in a single step.[5] The Groebke-Blackburn-Bienaymé reaction (GBB-3CR), which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a widely exploited protocol for accessing 2,3-disubstituted imidazo[1,2-a]pyridines.[1][8]
Caption: General workflow for imidazo[1,2-a]pyridine synthesis and subsequent derivatization.
Key Derivatization Strategies: C-H Functionalization
Direct C-H functionalization has emerged as a preferred strategy for derivatization due to its atom and step economy, avoiding the need for pre-functionalized starting materials.[4] The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus the most common site for electrophilic or radical attack.[5][9]
C3-Arylation: Forging Key Biaryl Linkages
2,3-Diarylimidazo[1,2-a]pyridines are of significant biological interest.[4] While traditional methods often rely on transition-metal catalysis, which can lead to heavy metal contamination, modern visible-light-mediated approaches offer a greener alternative.[4][10]
-
Mechanism Insight: In a photoredox-catalyzed reaction, a photosensitizer (like Eosin Y or chlorophyll) absorbs visible light and enters an excited state.[4][11] This excited catalyst can then interact with a diazonium salt to generate an aryl radical. This radical adds to the nucleophilic C3 position of the imidazo[1,2-a]pyridine. Subsequent oxidation and deprotonation yield the C3-arylated product.[4] This approach is notable for its mild conditions and avoidance of precious metal catalysts.[11][12]
Caption: Simplified mechanism for visible-light-mediated C3-arylation.
C3-Alkylation and Aminoalkylation
Introducing alkyl chains and amine functionalities at the C3 position is crucial for tuning solubility and creating interactions with biological targets. Three-component reactions, such as the aza-Friedel-Crafts reaction, provide a highly efficient route.
-
Causality of the Method: A Lewis acid catalyst, such as Yttrium triflate (Y(OTf)₃), activates an aldehyde, which then reacts with a secondary amine to form a reactive iminium ion in situ.[7] The electron-rich imidazo[1,2-a]pyridine then acts as a nucleophile, attacking the iminium ion to form the C3-alkylated product in a single pot.[7] This method's power lies in its convergence; three distinct points of diversity can be explored simultaneously by varying the imidazo[1,2-a]pyridine, the aldehyde, and the amine.[7]
C3-Sulfenylation and Other Heteroatom Introductions
Incorporating sulfur, phosphorus, or fluoroalkyl groups can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability.[4]
-
Sulfenylation: Visible-light-promoted methods using rose bengal or Eosin B as a photocatalyst can efficiently forge C-S bonds at the C3 position using thiols or sulfinic acids as the sulfur source.[4]
-
Phosphorylation: Rhodamine B can be used as a photocatalyst to introduce phosphine oxide groups, which are valuable for modulating drug properties.[4]
-
Perfluoroalkylation: The introduction of groups like -CF₃ can significantly enhance metabolic stability and binding affinity.[4] This can be achieved through visible-light induction with perfluoroalkyl iodides, often proceeding through an electron donor-acceptor (EDA) complex.[4][13]
| Derivatization Type | Reagents | Catalyst/Conditions | Key Advantage |
| C3-Arylation | Aryl diazonium salts | Chlorophyll, Visible Light | Metal-free, green, mild conditions[4][11] |
| C3-Alkylation | Aldehyde, Secondary Amine | Y(OTf)₃, Heat | High diversity in one step (MCR)[7] |
| C3-Sulfenylation | Thiols or Sulfinic Acids | Eosin B / Rose Bengal, Visible Light | Access to important sulfur-containing motifs[4] |
| C3-Formylation | Tetramethylethylenediamine (TMEDA) | Rose Bengal, Visible Light | Installs a versatile functional handle[4] |
| C3-Trifluoromethylation | Sodium triflinate (Langlois' reagent) | Ru(bpy)₃Cl₂, Visible Light | Enhances metabolic stability[4] |
Table 1. Comparison of Selected Modern C3-Functionalization Methodologies.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing researchers with a reliable starting point for their synthetic efforts.
Protocol 1: Visible-Light-Mediated C3-Arylation of 2-Phenylimidazo[1,2-a]pyridine
-
Principle: This protocol describes a metal-free C-H arylation at the C3 position using a diazonium salt and chlorophyll as a natural, green photocatalyst under visible light irradiation.[11][12] This method avoids the use of expensive and potentially toxic transition metals.[4][10]
-
Materials and Reagents:
Reagent M.W. Amount Moles 2-Phenylimidazo[1,2-a]pyridine 194.23 194 mg 1.0 mmol 4-Methylbenzenediazonium tetrafluoroborate 206.00 247 mg 1.2 mmol Chlorophyll (from spinach) ~893 4.5 mg 0.005 mmol (0.5 mol%) | Acetonitrile (CH₃CN) | 41.05 | 5 mL | - |
-
Step-by-Step Methodology:
-
To a 10 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol), 4-methylbenzenediazonium tetrafluoroborate (1.2 mmol), and chlorophyll (0.5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add acetonitrile (5 mL) via syringe.
-
Place the flask approximately 5-10 cm from a blue LED lamp (40 W). Ensure the reaction is stirred vigorously to maintain a homogeneous suspension.
-
Irradiate the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine.
-
-
Expected Results: Yields for this type of reaction are typically in the moderate to good range (60-90%), depending on the specific substrates used.[4]
Protocol 2: Y(OTf)₃-Catalyzed Three-Component C3-Alkylation
-
Principle: This protocol utilizes a Lewis acid-catalyzed multicomponent reaction to directly install an amino-alkyl substituent at the C3 position, providing a rapid entry to complex derivatives.[7]
-
Materials and Reagents:
Reagent M.W. Amount Moles 2-Phenylimidazo[1,2-a]pyridine 194.23 38.8 mg 0.2 mmol Benzaldehyde 106.12 31.8 mg 0.3 mmol Morpholine 87.12 34.8 mg 0.4 mmol Yttrium(III) triflate (Y(OTf)₃) 540.18 21.6 mg 0.04 mmol (20 mol%) | Toluene | 92.14 | 1.0 mL | - |
-
Step-by-Step Methodology:
-
In a 10 mL reaction vial, combine 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), benzaldehyde (1.5 equiv.), morpholine (2.0 equiv.), and Y(OTf)₃ (20 mol%).[7]
-
Add toluene (1.0 mL) and seal the vial.
-
Place the vial in a preheated oil bath or heating block at 110 °C and stir for 12 hours.[7]
-
Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, quench the reaction by adding water (15 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the C3-alkylated product.[7]
-
-
Expected Results: This reaction typically provides good yields (70-85%) for a range of substituted imidazo[1,2-a]pyridines and aldehydes.[7]
Conclusion
The derivatization of the imidazo[1,2-a]pyridine scaffold is a dynamic and evolving field. While classic condensation reactions provide a solid foundation for constructing the core, modern C-H functionalization techniques, particularly those driven by photoredox and multicomponent strategies, have revolutionized the ability to rapidly and efficiently generate diverse libraries of compounds. By understanding the underlying mechanisms and applying robust, well-vetted protocols, researchers in drug discovery can effectively leverage this privileged scaffold to develop the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate in Antituberculosis Drug Discovery
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb has rendered many existing treatments ineffective, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1][2]
The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][3][4] Notably, derivatives of this scaffold have shown potent activity against both drug-susceptible and drug-resistant strains of M. tb.[1][5][6][7] One such derivative, Telacebec (Q203), is currently in clinical trials and validates the potential of this chemical class.[1][8][9][10] This document focuses on Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a representative member of the IP class, as a case study to guide researchers in the preclinical evaluation of similar compounds for antituberculosis drug discovery.
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is versatile. A common and efficient method is the reaction between a 2-aminopyridine derivative and an α-haloketone. For this compound, the synthesis involves the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate.[11][12][13]
Another powerful synthetic route is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which allows for the rapid generation of diverse imidazo[1,2-a]pyridine libraries by combining an aminopyridine, an aldehyde, and an isocyanide.[3][4][14][15] This method is highly valued in drug discovery for its efficiency and atom economy.[15]
Caption: Groebke–Blackburn–Bienaymé (GBB) reaction for imidazo[1,2-a]pyridine synthesis.
Mechanism of Action: Targeting Mycobacterial Respiration
A significant breakthrough in TB drug discovery has been the identification of the M. tb respiratory chain as a vulnerable target.[16] Oxidative phosphorylation is crucial for ATP production and the survival of M. tb.[1] Several compounds from the imidazo[1,2-a]pyridine class, including the clinical candidate Q203, have been shown to inhibit the cytochrome bc1 complex (also known as complex III or QcrB) of the electron transport chain.[1][2][5][17][18]
Inhibition of the QcrB subunit disrupts the electron flow from menaquinol to cytochrome c, which in turn collapses the proton motive force required for ATP synthesis by ATP synthase.[1][9] This leads to a rapid depletion of cellular ATP, resulting in bacterial death.[16] The high selectivity of these compounds for the mycobacterial cytochrome bc1 complex over the mitochondrial equivalent in humans contributes to their favorable safety profile.[8]
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Targeting the cytochrome bc1 complex for drug development in M. tuberculosis: review | Semantic Scholar [semanticscholar.org]
- 18. The role of cytochrome bc1 inhibitors in future tuberculosis treatment regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Therapeutics with Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Introduction: The Therapeutic Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocyclic system is present in commercially available drugs and numerous clinical candidates, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4][5] Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, the subject of this guide, is a derivative of this promising scaffold. While its specific biological activities are still under exploration, its structural features suggest significant potential for the development of novel therapeutics.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and experimental workflows to investigate the therapeutic potential of this compound. We will focus on two high-potential therapeutic avenues: oncology and infectious diseases.
Section 1: Synthesis of this compound
The synthesis of the title compound is a straightforward process, typically achieved through the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate. This method allows for the efficient production of the core scaffold for subsequent biological evaluation.
Section 2: Investigating Anticancer Activity
The imidazo[1,2-a]pyridine core is a frequent motif in compounds designed as anticancer agents, with derivatives showing activity against various cancer cell lines and targets.[5][6][7] The following protocols outline a systematic approach to evaluate the anticancer potential of this compound.
Preliminary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10] It is a crucial first step in identifying the cytotoxic effects of a compound on cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Assessing Long-Term Effects: The Clonogenic Survival Assay
The clonogenic assay evaluates the ability of a single cell to form a colony, providing insight into the long-term effects of a compound on cell proliferation and survival.[11][12][13][14][15]
Protocol: Clonogenic Survival Assay
-
Cell Plating: Plate a low density of cells (e.g., 200-1000 cells per well in a 6-well plate) and allow them to attach overnight.[11]
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate for 7-14 days until visible colonies are formed.[11]
-
Colony Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet.[11][14]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Investigating the Mechanism of Cell Death: Apoptosis Analysis via Western Blot
Should the compound exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[16][17] Western blotting can be used to detect key protein markers of apoptosis.
Protocol: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points. Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2 family proteins).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Analyze the changes in the expression levels of the apoptotic markers compared to the untreated control.
Caption: A streamlined workflow for the in vitro and in vivo evaluation of a novel anticancer compound.
Target Identification: In Vitro Kinase Inhibition Assays
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases.[18][19][20] An in vitro kinase assay can determine if this compound directly inhibits the activity of specific kinases implicated in cancer progression.
Protocol: Luminescence-Based In Vitro Kinase Assay [21]
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 96-well plate, combine the kinase of interest, its specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted compound to the wells and incubate to allow for binding to the kinase.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding the substrate/ATP mixture and incubate at 30°C.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit, which generates a luminescent signal.
-
Data Analysis: Measure the luminescence and plot it against the inhibitor concentration to determine the IC50 value.
| Kinase Target | Potential Cancer Indication |
| EGFR | Non-small cell lung cancer |
| BRAF | Melanoma |
| PI3K | Various solid tumors |
| CDK4/6 | Breast cancer |
Table 1: A selection of potential kinase targets and their associated cancer indications for initial screening.
Preclinical Efficacy: In Vivo Xenograft Models
Promising in vitro results should be validated in an in vivo setting. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer drugs.[22][23][24][25][26]
Protocol: Subcutaneous Xenograft Model [24]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition for the treated group compared to the control group.
Section 3: Exploring Antibacterial Activity
The imidazo[1,2-a]pyridine scaffold is also found in compounds with potent antibacterial activity, including against drug-resistant strains.[1][27] The following protocols are designed to assess the antibacterial potential of this compound.
Determining a Baseline of Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29][30][31][32] It is the gold standard for assessing the in vitro efficacy of a potential antibacterial compound.
Protocol: Broth Microdilution MIC Assay [29][30]
-
Compound Preparation: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: A typical workflow for the discovery and initial characterization of a novel antibacterial agent.
| Bacterial Strain | Gram Staining | Relevance |
| Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections |
| Streptococcus pneumoniae | Positive | Leading cause of pneumonia and meningitis |
| Escherichia coli | Negative | Common cause of urinary tract and gastrointestinal infections |
| Pseudomonas aeruginosa | Negative | Opportunistic pathogen, often multi-drug resistant |
Table 2: A panel of clinically relevant bacterial strains for initial MIC screening.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics. Its privileged imidazo[1,2-a]pyridine core suggests a high likelihood of biological activity. The protocols and workflows outlined in this guide provide a robust framework for systematically investigating its potential as both an anticancer and an antibacterial agent. Through rigorous in vitro and in vivo evaluation, the full therapeutic potential of this compound can be elucidated, paving the way for the development of new and effective treatments for a range of diseases.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. ijpbs.com [ijpbs.com]
- 26. blog.crownbio.com [blog.crownbio.com]
- 27. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. files.core.ac.uk [files.core.ac.uk]
- 29. protocols.io [protocols.io]
- 30. benchchem.com [benchchem.com]
- 31. microbe-investigations.com [microbe-investigations.com]
- 32. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
Application Note & Protocols: Elucidating the Cellular Mechanism of Action of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a prominent "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs such as Zolpidem and Alpidem.[1][2] This heterocyclic system is a cornerstone in the development of agents with a wide therapeutic spectrum, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[2][3] Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate belongs to this promising class of molecules. While its specific cellular mechanism has not been extensively detailed in the literature, the well-documented activities of its structural analogs provide a robust framework for hypothesizing and experimentally validating its mode of action.
This guide serves as a comprehensive resource for researchers aiming to investigate the cellular effects of this compound. We will explore the most probable molecular pathways this compound may modulate, based on evidence from related structures, and provide detailed, field-proven protocols to systematically uncover its mechanism of action.
Part 1: Hypothesized Cellular Mechanisms of Action
Based on extensive studies of the imidazo[1,2-a]pyridine class, we can postulate several primary mechanisms through which this compound may exert its biological effects.
Anticancer Activity via PI3K/AKT/mTOR Pathway Inhibition
A significant number of imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by targeting the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade.[4] This pathway is a central regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.
Mechanism Deep Dive: Certain derivatives have been shown to bind to the ATP-binding site of PI3K, inhibiting its kinase activity.[4] This action prevents the phosphorylation and activation of AKT (also known as Protein Kinase B). Consequently, the downstream effector, mTOR (mammalian Target of Rapamycin), is not activated, leading to the inhibition of protein synthesis and cell growth. The ultimate cellular outcomes are typically cell cycle arrest and the induction of apoptosis (programmed cell death).[4]
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Antitubercular Activity via QcrB Inhibition
The imidazo[1,2-a]pyridine scaffold is also the basis for potent antitubercular agents.[5] Some analogues function by targeting the respiratory chain of Mycobacterium tuberculosis (Mtb).
Mechanism Deep Dive: Specifically, these compounds can act as inhibitors of QcrB, a subunit of the cytochrome bcc complex (Complex III) in the electron transport chain.[6] By blocking this complex, the compounds disrupt oxidative phosphorylation, halting the production of ATP, which is essential for the bacterium's survival and growth.[5] This mechanism is particularly attractive as it targets Mtb's energy metabolism.
Other Potential Cellular Targets
The versatility of the imidazo[1,2-a]pyridine structure allows for interaction with various other biological targets. While less common than PI3K inhibition, these represent viable alternative mechanisms:
-
HIF-1α Prolyl Hydroxylase Inhibition: Some derivatives are known to inhibit this enzyme, which could be valuable for treating ischemic diseases.[7]
-
Factor Xa (FXa) Inhibition: The scaffold has been used to develop inhibitors of FXa, a key enzyme in the blood coagulation cascade, for treating thromboembolic diseases.[7]
Part 2: Experimental Protocols for Mechanistic Validation
To determine the precise mechanism of action of this compound, a logical, stepwise experimental approach is required. The following protocols provide a comprehensive workflow, starting with broad cellular effects and progressively narrowing down to specific molecular targets.
Caption: Experimental workflow for mechanistic investigation.
Protocol 1: General Cytotoxicity Assessment using MTT Assay
Rationale: This is the foundational experiment to determine if the compound has any biological effect on cell viability and to establish a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa for cervical cancer, A375 for melanoma)[4]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates, sterile
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| IC50 Value | The concentration of the compound that inhibits cell viability by 50%. |
| Dose-Response Curve | A graphical representation of the compound's effect over a range of concentrations. |
Protocol 2: Western Blot Analysis of the PI3K/AKT/mTOR Pathway
Rationale: If the compound demonstrates cytotoxicity, this protocol directly tests the hypothesis that it acts by inhibiting the PI3K/AKT/mTOR pathway. The assay quantifies the phosphorylation status of key proteins in the cascade; a decrease in phosphorylation indicates pathway inhibition.
Materials:
-
6-well plates
-
Cell line and complete medium
-
Compound and DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat the cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of the first set of antibodies and re-probed with antibodies for total-AKT and GAPDH. This allows for the normalization of the phospho-protein signal.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: To determine if the compound's cytotoxic effects are mediated by halting cell cycle progression, which is a common downstream effect of PI3K/AKT pathway inhibition. This protocol uses flow cytometry to quantify the DNA content of cells, thereby revealing the proportion of cells in each phase of the cell cycle (G1, S, G2/M).
Materials:
-
Cell line and 6-well plates
-
Compound and DMSO
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates with the compound at its IC50 concentration for 24 or 48 hours, as done for Western blotting.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge to form a cell pellet.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold holds immense potential for therapeutic development. While the specific mechanism of this compound is yet to be fully characterized, the protocols outlined in this guide provide a clear and robust path for its elucidation. The initial focus should be on confirming its cytotoxic activity and investigating its potential role as a PI3K/AKT/mTOR pathway inhibitor, a well-established mechanism for this class of compounds.[4] Subsequent experiments can explore alternative mechanisms, such as its effects on Mtb or other targets, should the initial hypotheses not be confirmed. This systematic approach will enable researchers to accurately define the compound's cellular function and pave the way for its future development as a potential therapeutic agent.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Achieving an efficient, scalable, and reproducible synthesis is therefore of critical importance.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Foundational Synthesis & Mechanism
What is the standard laboratory procedure for synthesizing this compound?
The most direct and commonly cited method is a variation of the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.
The established protocol involves the reaction of 6-methyl-pyridin-2-ylamine with ethyl 3-bromo-2-oxopropionate.[1][4][5] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Experimental Protocol: Standard Synthesis
-
Reaction Setup: To a 100 mL round-bottom flask, add 6-methyl-pyridin-2-ylamine (1.0 eq, e.g., 8 mmol, 0.865 g) and 50 mL of ethanol.
-
Reagent Addition: Add ethyl 3-bromo-2-oxopropionate (1.5 eq, e.g., 12 mmol, 2.51 g) to the solution. Note: Using a slight excess of the bromopyruvate can help drive the reaction to completion but may require more rigorous purification.
-
Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization & Precipitation: To the resulting residue, add a saturated aqueous solution of potassium bicarbonate (KHCO₃) dropwise with stirring until the pH of the aqueous layer is ~8.[1] This step neutralizes the hydrobromide salt formed during the reaction, rendering the product insoluble.
-
Isolation: The product, this compound, will precipitate as a white solid. Allow the slurry to stand for 2-3 hours to maximize precipitation.[1]
-
Filtration & Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. A typical reported yield for this specific protocol is approximately 52.6%.[1]
Reaction Mechanism Overview
The synthesis follows a well-established pathway for imidazo[1,2-a]pyridine formation. Understanding this mechanism is crucial for troubleshooting, as each step represents a potential point of failure or optimization.
Caption: Key steps in the synthesis of the target compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, providing probable causes and actionable solutions.
FAQ 1: My reaction yield is significantly lower than the reported ~52%. What are the likely causes?
Low yield is the most frequent problem. The cause can often be traced to one of several factors related to reagents, reaction conditions, or workup.
| Probable Cause | Recommended Solution(s) | Scientific Rationale |
| Incomplete Reaction | Increase Reaction Time: Monitor by TLC until the starting 2-aminopyridine spot disappears. Increase Temperature: If using ethanol, ensure a vigorous reflux is maintained. Consider switching to a higher boiling point solvent like n-butanol, but re-optimize the reaction time. | The kinetics of both the initial SN2 reaction and the subsequent cyclization are temperature-dependent. Insufficient thermal energy or time will lead to incomplete conversion. |
| Degradation of Reagents | Use Fresh Ethyl 3-bromo-2-oxopropionate: This reagent can degrade over time, releasing HBr and undergoing self-condensation. Store it under nitrogen in a refrigerator. Check Purity of Aminopyridine: Ensure the 6-methyl-2-aminopyridine is pure and dry. | α-haloketones are notoriously unstable. The presence of acidic impurities (HBr) can catalyze side reactions. Water in the aminopyridine can interfere with the reaction. |
| Suboptimal pH during Workup | Careful pH Adjustment: Add the base (KHCO₃) solution slowly and check the pH frequently with pH paper or a calibrated meter. Do not overshoot to a highly basic pH. | The product is an amine and can be protonated. At low pH, it remains dissolved as the HBr salt. The goal is to reach the isoelectric point where solubility is minimal. A pH of ~8 is a good target.[1] Excessively high pH can promote hydrolysis of the ethyl ester. |
| Product Loss During Isolation | Thorough Precipitation: Ensure the solution is well-chilled and has stood for an adequate time before filtration. Minimize Wash Volume: Wash the filtered solid with a minimal amount of cold water or a cold ethanol/water mixture to remove inorganic salts without dissolving the product. | The product has some solubility in water and ethanol, which increases with temperature. Using cold solvents and minimal volumes for washing is critical to prevent yield loss. |
FAQ 2: The reaction mixture turns dark brown or black, and I isolate a tarry, impure product. What's happening?
This indicates significant side reactions or decomposition.
Primary Cause: Polymerization and decomposition reactions are common, especially if the reaction is overheated or run for an excessively long time. The ethyl 3-bromo-2-oxopropionate is particularly susceptible to self-condensation under harsh conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a dark, tarry reaction.
FAQ 3: I'm struggling with purification. The crude product is oily and doesn't crystallize well. What are my options?
If direct precipitation and filtration fail to yield a clean solid, a more robust purification strategy is needed.
-
Extraction: After neutralizing the reaction mixture to pH ~8, instead of waiting for precipitation, perform a liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane (DCM). This will move the organic product out of the aqueous/inorganic salt mixture. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. This often yields a cleaner, albeit still crude, material.
-
Column Chromatography: This is the most effective method for purifying oily or highly impure products.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30-40%). The product is moderately polar and should elute cleanly.
-
-
Recrystallization: If you obtain a solid but it is impure, recrystallization can be effective. A suitable solvent system might be ethyl acetate/hexanes or ethanol/water.[1] Dissolve the crude solid in a minimum amount of the hot, more soluble solvent (e.g., ethyl acetate) and slowly add the anti-solvent (e.g., hexanes) until turbidity persists. Cool slowly to induce crystallization.
FAQ 4: Can I improve the yield by using a catalyst?
While the traditional Tschitschibabin reaction is often performed without a catalyst, modern variations for imidazo[1,2-a]pyridine synthesis frequently employ catalysts to improve yields, shorten reaction times, and broaden the substrate scope.[6]
For this specific transformation, which is a two-component condensation rather than a multi-component reaction, the addition of a catalyst is less common. However, if facing low yields, you could explore:
-
Lewis Acids: A catalytic amount of a mild Lewis acid like Scandium(III) triflate (Sc(OTf)₃) has been shown to be effective in promoting the cyclization step for related imidazo[1,2-a]pyridine syntheses, particularly with electron-deficient aminopyridines.[7] This could help accelerate the intramolecular condensation.
-
Brønsted Acids: Some protocols use acidic catalysts, but in this case, HBr is generated in situ, which already provides an acidic environment. Adding more acid is unlikely to be beneficial and may promote side reactions.
The most impactful optimizations for this specific reaction generally come from adjusting solvent, temperature, and workup conditions rather than adding a catalyst.[8][9]
FAQ 5: Are there alternative, higher-yielding synthetic routes?
Yes, the field of heterocyclic chemistry has produced numerous methods for synthesizing the imidazo[1,2-a]pyridine core, some of which may offer higher yields or milder conditions.[10][11]
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[2][12][13][14] While it doesn't directly produce the target molecule, it's a premier strategy for generating diverse, substituted imidazo[1,2-a]pyridines.
-
Copper-Catalyzed Reactions: Copper catalysts are widely used for these syntheses, often in aerobic conditions. For example, a one-pot reaction of aminopyridines and nitroolefins catalyzed by Cu(I) using air as the oxidant has been reported to be very efficient.[15]
-
Iodine-Catalyzed Reactions: Molecular iodine can serve as an inexpensive, eco-friendly catalyst for various imidazo[1,2-a]pyridine syntheses, including multicomponent reactions.[16][17]
Exploring these alternative routes is recommended if the standard condensation method proves inadequate for your yield or scalability requirements.
References
- 1. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 7. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 15. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for the purification of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and detailed protocols to address common challenges encountered during the isolation and purification of this compound.
Introduction
This compound is a member of the imidazo[1,2-a]pyridine class of heterocycles. This scaffold is of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents.[1][2] The synthesis, typically involving the reaction of 6-methylpyridin-2-amine with an ethyl pyruvate derivative, can result in a crude mixture containing unreacted starting materials, reagents, and side products.[1][3] Achieving high purity is critical for accurate biological evaluation and subsequent development. This guide outlines robust purification strategies and provides solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
The two primary and most effective purification techniques for this compound are flash column chromatography and recrystallization. Flash chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is a powerful final step for achieving high crystalline purity. Often, a combination of both methods yields the best results.
Q2: What are the common impurities I should expect from the synthesis?
Based on the typical synthesis (e.g., from 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate), the main impurities include:
-
Unreacted 6-methylpyridin-2-amine: A basic and relatively polar starting material.
-
Unreacted ethyl 3-bromo-2-oxopropionate: An electrophilic and unstable reagent.
-
Inorganic salts: Such as potassium or sodium bicarbonate, often used during the work-up to neutralize the reaction mixture.[1]
-
Polymeric byproducts: Dark-colored, often tar-like substances that can form under heating or acidic conditions.
Q3: What is the expected appearance of the pure compound?
Pure this compound is typically a white to pale-yellow solid.[1] If your final product is a dark oil or a deeply colored amorphous solid, it indicates the presence of persistent impurities.
General Purification Workflow
The following diagram illustrates a standard workflow for progressing from a crude reaction mixture to a highly pure, crystalline product.
Caption: General workflow for purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Q: My product is a persistent, dark-colored oil after work-up and solvent evaporation. It refuses to solidify. What should I do?
A: This is a common issue, often caused by residual solvent or impurities that inhibit crystallization. The primary solution is to proceed with flash column chromatography, which is highly effective at removing the colored, often non-polar, "tarry" impurities as well as any unreacted starting materials. Do not spend excessive time trying to crystallize a very impure oil.
-
Causality: Impurities disrupt the formation of a stable crystal lattice. Highly conjugated byproducts are often intensely colored and can be present even in small amounts.
-
Actionable Advice: Dissolve a small amount of the oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, load this solid onto your column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
Q: I ran a flash column, but my TLC analysis shows that the desired product is co-eluting with an impurity. How can I improve the separation?
A: Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen solvent system.
-
Causality: The mobile phase is either too polar, moving all components too quickly up the column, or the inherent properties of the compounds are too similar for silica gel to resolve.
-
Actionable Advice:
-
Adjust the Mobile Phase: Decrease the polarity of your eluent. For an ethyl acetate/hexane system, this means increasing the proportion of hexane. Aim for an Rf value of ~0.25-0.35 for your target compound on the TLC plate for optimal column separation.
-
Try a Different Solvent System: Sometimes, adding a small amount of a third solvent can improve resolution. For example, adding 1% triethylamine (Et3N) to your mobile phase can help suppress the tailing of basic impurities (like residual 6-methylpyridin-2-amine) on acidic silica gel. Conversely, adding 1% acetic acid can help with acidic impurities.
-
Change the Stationary Phase: If adjusting the mobile phase fails, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica for separating compounds with basic functional groups.
-
Q: I have isolated a solid product, but my recrystallization attempt failed (e.g., it oiled out, or nothing crashed out upon cooling). What went wrong?
A: A successful recrystallization depends critically on the choice of solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Causality: If the compound "oils out," it means its melting point is lower than the boiling point of the solvent, or it is supersaturated. If nothing crystallizes, the compound is either too soluble in the solvent even at low temperatures, or the solution is not sufficiently concentrated.
-
Actionable Advice:
-
Perform a Solvent Screen: Test the solubility of a few milligrams of your product in a range of solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, heptane) at room and elevated temperatures.
-
Use a Co-Solvent System: If a single perfect solvent cannot be found, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this to cool slowly. For this compound, an ethyl acetate/hexane or ethanol/water system might be effective.
-
Induce Crystallization: If the cooled solution is clear but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal from a previous batch.
-
Caption: Troubleshooting decision tree for an oily product.
Detailed Experimental Protocols
Protocol 1: Post-Synthesis Work-up and Liquid-Liquid Extraction
This protocol is designed to remove inorganic salts and highly polar impurities following the initial reaction.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk reaction solvent (e.g., ethanol).[1]
-
Redissolve and Neutralize: Redissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid and remove some polar impurities.
-
Water (H₂O).
-
A saturated aqueous solution of sodium chloride (brine) to facilitate phase separation and remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified.
Protocol 2: Purification by Flash Column Chromatography
This is the most reliable method for separating the target compound from both more polar and less polar impurities.
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase. The amount of silica should be 50-100 times the weight of the crude product.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of dichloromethane or the mobile phase (wet loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it. For this compound, a gradient of ethyl acetate in hexane is recommended.[4][5]
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for moderately polar compounds. |
| Mobile Phase | Gradient: 5% to 40% Ethyl Acetate in Hexane/Heptane | Provides good separation of the product from non-polar byproducts and polar starting materials.[4][5] |
| Target Rf | 0.25 - 0.35 | This range provides the best balance between resolution and run time on a column. |
| Visualization | UV lamp (254 nm) | The aromatic imidazo[1,2-a]pyridine core is UV active, allowing for easy visualization on TLC plates. |
Protocol 3: Purification by Recrystallization
This protocol is ideal for obtaining a highly pure, crystalline final product after chromatography.
-
Solvent Selection: Choose a suitable solvent or solvent system. Based on literature, slow evaporation from ethyl acetate is effective for producing high-quality crystals.[1]
-
Dissolution: Place the purified solid in a flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture (using a heating mantle and condenser) until the solid completely dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystal growth, you can then place the flask in an ice bath or refrigerator.
-
Isolation and Drying: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
References
- 1. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. This scaffold is of immense interest in medicinal chemistry, but its synthesis can be accompanied by the formation of challenging side products.[1][2] This document provides in-depth, field-proven insights into identifying, understanding, and mitigating these common issues through a series of frequently asked questions and scenario-based troubleshooting guides.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the common challenges and mechanistic principles governing side product formation.
Q1: My reaction seems to have worked, but my yield is low and the crude product shows multiple spots on TLC/peaks in LCMS. What are the most common classes of side products?
A1: Low yield and a complex crude mixture are classic symptoms of competing reaction pathways or incomplete conversion. The most frequently encountered side products in imidazo[1,2-a]pyridine syntheses fall into four main categories:
-
Incompletely Cyclized Intermediates: The synthesis is a two-step process: N-alkylation of the 2-aminopyridine followed by intramolecular cyclization. If the cyclization step is slow or fails, the stable N-alkylated intermediate, often an N-phenacylpyridinium salt, can be isolated as a major impurity.[2][3]
-
Regioisomers: While the imidazo[1,2-a]pyridine is the thermodynamically favored product, alternative isomers can form under certain conditions. This is primarily dictated by the initial site of reaction on the 2-aminopyridine starting material.
-
Products from Self-Condensation: Starting materials like aldehydes and ketones can undergo self-condensation (e.g., aldol condensation) under the reaction conditions (acidic or basic), leading to polymeric or dimeric impurities that can be difficult to remove.
-
Isomeric Mixtures from Complex Condensations: Certain strategies, especially those involving multiple equivalents of a carbonyl compound, can lead to separable but structurally similar isomeric products via different mechanistic pathways.[4]
Q2: What is the key mechanistic step that dictates the formation of the correct imidazo[1,2-a]pyridine isomer over other potential side products?
A2: The regiochemical outcome of the synthesis is almost always determined by the initial nucleophilic attack. For a successful synthesis, the endocyclic nitrogen (N1) of the pyridine ring must act as the nucleophile. This attack, typically on an electrophilic carbon (e.g., the α-carbon of an α-haloketone), forms the crucial C-N bond that enables the subsequent intramolecular cyclization.
An unproductive competing pathway involves the nucleophilic attack from the exocyclic amino group (-NH2) . This leads to an intermediate that cannot undergo the desired cyclization to form the fused five-membered ring.
Below is a diagram illustrating this critical mechanistic choice.
Caption: Desired vs. undesired initial nucleophilic attack.
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides practical, scenario-based advice for overcoming common issues in popular synthetic methods.
Scenario A: Synthesis via 2-Aminopyridine and α-Haloketones
This classic condensation is a workhorse for generating the imidazo[1,2-a]pyridine core.[5][6]
-
Problem: "My reaction of 2-aminopyridine with phenacyl bromide is complete by TLC, but after workup, my primary product has the correct mass for the N-alkylated intermediate, not the final cyclized product. How do I drive the reaction to completion?"
-
Potential Cause: You have successfully formed the N-phenacyl-2-aminopyridinium bromide intermediate, but the conditions are not suitable for the final intramolecular cyclization/condensation step. This step requires a base to deprotonate the exocyclic amino group, which then becomes nucleophilic enough to attack the carbonyl and eliminate water.
-
Troubleshooting & Prevention Protocol: The key is to optimize the base and solvent conditions to facilitate the final ring-closing step. Without a suitable base, the intermediate is often stable and can be isolated.
Step-by-Step Optimization Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine (1.0 eq) in a suitable solvent (see table below).
-
Addition of Ketone: Add the α-haloketone (1.0-1.1 eq) portion-wise at room temperature and stir for 1-2 hours to allow for the initial N-alkylation. Monitor by TLC or LCMS to confirm the consumption of starting materials and the formation of the intermediate.
-
Base-Mediated Cyclization: Add the selected base and heat the reaction as required. The choice of base is critical. A mild base is often sufficient to promote cyclization without causing degradation.
-
Monitoring: Continue to monitor the reaction for the disappearance of the intermediate and the appearance of the final product.
-
Workup: Upon completion, cool the reaction, filter if necessary, and perform a standard aqueous workup followed by extraction with an organic solvent (e.g., EtOAc, DCM). Purify via column chromatography.
Table 1: Recommended Conditions for Optimizing Cyclization
-
| Parameter | Recommendation | Rationale & Causality |
| Base | NaHCO₃, K₂CO₃, or Et₃N | A mild inorganic or organic base is required to deprotonate the exocyclic amine for the final cyclization. Strong bases (e.g., NaOH, NaH) can promote self-condensation of the ketone or other side reactions. |
| Solvent | DMF, Acetonitrile, Ethanol, or Toluene | The solvent must be able to dissolve the starting materials and the pyridinium intermediate. A higher boiling point solvent may be necessary to provide enough thermal energy for the cyclization.[4] |
| Temperature | 60 °C to Reflux | The cyclization step is often the rate-limiting step and typically requires heating. Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. |
| Atmosphere | Inert (N₂ or Ar) | While not always strictly necessary, an inert atmosphere can prevent oxidative side reactions, especially if the substrate has sensitive functional groups. |
Scenario B: Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful three-component method for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-amino-pyridine, an aldehyde, and an isocyanide.[7][8] Its complexity, however, can lead to unique side products.
-
Problem: "My GBB reaction is giving a complex mixture with significant amounts of unreacted aldehyde and amine starting materials, along with some unidentifiable byproducts. What is the likely point of failure?"
-
Potential Causes & Troubleshooting Workflow: The GBB reaction is a sequence of equilibria. A failure at any step can halt the entire process. The most common failure points are inefficient formation of the initial imine and instability of the isocyanide component.
Use the following workflow to diagnose and solve the issue:
Caption: Troubleshooting workflow for the GBB reaction.
-
Authoritative Insight: Catalyst Selection The choice of acid catalyst is paramount in the GBB reaction. It must be strong enough to activate the aldehyde for imine formation but not so harsh that it degrades the isocyanide.
Table 2: Common Catalysts for the Groebke-Blackburn-Bienaymé Reaction
| Catalyst | Typical Conditions | Advantages & Considerations | Source(s) |
| Scandium(III) triflate (Sc(OTf)₃) | 5-10 mol%, MeOH or MeCN, RT | Highly efficient and broadly applicable. Considered one of the best catalysts for this reaction, though it can be expensive. | [8] |
| p-Toluenesulfonic acid (p-TSA) | 10-20 mol%, various solvents, RT to heat | Cost-effective and efficient Brønsted acid catalyst. Can sometimes require heating. | [4][9] |
| Ammonium chloride (NH₄Cl) | 10-20 mol%, MeOH, RT | A very mild and "green" catalyst, suitable for sensitive substrates. Yields may be moderate. | [10][11] |
| Iodine (I₂) | 5-10 mol%, EtOH, RT | A mild Lewis acid catalyst that can be effective for certain substrate combinations, offering a cost-effective method. | [12] |
| BF₃ complexes (e.g., BF₃·MeCN) | 1.1 eq, MeCN, 0 °C to RT | A strong Lewis acid used in industrial scale-up to drive the reaction to high conversion, especially with less reactive aldehydes. | [13] |
Part 3: General Purification and Characterization
Q3: What are the best practices for purifying imidazo[1,2-a]pyridines and confirming the correct structure to rule out side products?
A3: Proper purification and rigorous characterization are essential to ensure you have the desired product free of isomers and other impurities.
-
Purification Strategies:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity of imidazo[1,2-a]pyridines can vary significantly based on their substitution, so a TLC screen is crucial. Basic impurities can streak on silica; adding 0.5-1% triethylamine to the eluent can often resolve this.
-
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is an excellent way to achieve high purity.
-
Acid/Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaHCO₃) and re-extracted to isolate the purified product.
-
-
Definitive Characterization:
-
¹H NMR: Look for the characteristic signals. The protons on the fused ring system have distinct chemical shifts. For example, the proton at C5 is often significantly downfield due to its proximity to the bridgehead nitrogen.
-
¹³C NMR: Confirm the number of unique carbons matches the expected structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for unambiguous structure confirmation, especially when regioisomers are possible. An HMBC experiment will show long-range (2-3 bond) correlations between protons and carbons, allowing you to definitively map the connectivity of the fused ring system and its substituents.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass to confirm the elemental composition of your product, distinguishing it from impurities that may have similar retention times but different formulas.
-
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides | MDPI [mdpi.com]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
stability issues of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate in solution
Technical Support Center: Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and analysis of this compound solutions.
Question 1: I'm observing a decrease in the concentration of my compound in solution over time, even when stored in the dark. What could be the cause?
Answer:
A gradual decrease in the concentration of this compound in solution, in the absence of light, is likely due to hydrolysis of the ethyl ester group. This is a common degradation pathway for ester-containing compounds in the presence of water, and the rate of this reaction is highly dependent on the pH of the solution.
Causality: The ester linkage in your compound is susceptible to nucleophilic attack by water or hydroxide ions. This reaction cleaves the ester bond, resulting in the formation of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid and ethanol.
-
Under neutral or acidic conditions: The hydrolysis is catalyzed by hydronium ions (H₃O⁺).
-
Under basic conditions: The hydrolysis is significantly accelerated due to the presence of more nucleophilic hydroxide ions (OH⁻).[1][2][3]
Troubleshooting Workflow:
Troubleshooting Workflow for Hydrolysis.
Recommended Actions:
-
pH Measurement: The first step is to measure the pH of your stock solution and any aqueous buffers used.
-
Solvent Selection: For preparing stock solutions, prioritize the use of anhydrous aprotic solvents such as DMSO or acetonitrile to minimize the presence of water.
-
Buffer Selection: If aqueous solutions are necessary for your experiments, use a buffer system to maintain a slightly acidic to neutral pH (ideally between 4 and 6), where the rate of hydrolysis is generally at a minimum for many esters.
-
Storage Temperature: Store solutions at low temperatures (2-8 °C or frozen at -20 °C) to slow down the rate of hydrolysis.
-
Fresh Preparations: For sensitive experiments, prepare aqueous dilutions from a stock solution in an aprotic solvent immediately before use.
Question 2: My solution of this compound has developed a yellow tint and I'm seeing new peaks in my HPLC chromatogram after exposure to ambient light. What is happening?
Answer:
The imidazo[1,2-a]pyridine core is known to be sensitive to light. The development of a yellow color and the appearance of new peaks in your chromatogram are strong indicators of photodegradation.[4][5]
Causality: The π-conjugated bicyclic structure of the imidazo[1,2-a]pyridine ring system can absorb UV-Vis light.[6] This absorption can excite the molecule to a higher energy state, making it more susceptible to reactions with oxygen or other molecules in the solution, leading to the formation of various degradation products. While the exact photodegradation products for this specific molecule are not extensively documented, studies on related compounds like zolpidem show significant degradation under photolytic conditions.[4][5]
Recommended Actions:
-
Light Protection: Always handle and store solutions of this compound in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct sunlight or strong artificial light.
-
Inert Atmosphere: If your experimental setup allows, working under an inert atmosphere (e.g., nitrogen or argon) can help to reduce photo-oxidative degradation.
Question 3: I am performing a stability study and have observed a degradation product with a mass corresponding to the addition of an oxygen atom. What is the likely site of oxidation?
Answer:
There are two primary sites on the this compound molecule that are susceptible to oxidation: the methyl group on the pyridine ring and the imidazo[1,2-a]pyridine ring system itself.
Causality:
-
Oxidation of the Methyl Group: The methyl group at the 5-position of the pyridine ring can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid. This type of oxidation is a known metabolic pathway for methylpyridines.[7][8]
-
N-Oxidation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring, particularly the N-4 atom, can be oxidized to form an N-oxide. This is a common metabolic and degradation pathway for pyridine and related heterocyclic compounds.
Troubleshooting and Identification:
-
Forced Oxidation Study: To confirm the identity of the oxidative degradation product, you can perform a forced degradation study by treating a solution of your compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂).
-
LC-MS/MS Analysis: Analyze the degraded sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation pattern of the degradation product can help to elucidate its structure and pinpoint the site of oxidation. For example, a neutral loss of water from the protonated molecule might suggest the presence of a hydroxymethyl group.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of this compound?
A1: For long-term stability, stock solutions should be prepared in an anhydrous aprotic solvent such as DMSO or acetonitrile, stored in amber vials at -20°C or lower, and protected from light. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.
Q2: Which solvents should I avoid when working with this compound?
A2: Avoid using highly basic or acidic aqueous solutions for prolonged periods, as they can accelerate the hydrolysis of the ethyl ester. Also, be cautious with protic solvents, especially if not anhydrous, as they can participate in hydrolysis.
Q3: How can I monitor the stability of my compound in solution?
A3: A stability-indicating HPLC method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is a good starting point.[2][3][4][9]
Q4: Are there any known incompatibilities with common lab materials?
A4: There are no widely reported incompatibilities with common laboratory plastics and glassware. However, as with any sensitive organic molecule, it is good practice to use high-quality, inert materials for storage and handling.
Experimental Protocols
Protocol 1: General Purpose Stability-Indicating HPLC Method
This method can be used as a starting point for monitoring the purity and stability of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 290 nm (or Diode Array Detector) |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours.[1][2]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ in a 1:1 mixture of acetonitrile and water and keep at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound in a 1:1 mixture of acetonitrile and water to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Store the solid compound at 80 °C for 48 hours.
After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration with the mobile phase, and analyze using the stability-indicating HPLC method.
Visualizing Degradation Pathways
Potential Degradation Pathways.
References
- 1. acgpubs.org [acgpubs.org]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Secure Verification [technorep.tmf.bg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. ijrpr.com [ijrpr.com]
- 7. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 8. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACG Publications - Base hydrolytic forced degradation study of zolpidem tartrate by HPLC [acgpubs.org]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, forming the core of drugs like zolpidem and alpidem.[1][2] However, their synthesis, while often appearing straightforward, can be fraught with challenges ranging from low yields to complex purification.
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot existing methods and rationally design new ones. We will explore the causal relationships behind common experimental issues and provide validated strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for imidazo[1,2-a]pyridine synthesis?
The most prevalent methods involve the condensation of a 2-aminopyridine derivative with a carbonyl compound, most commonly an α-haloketone.[3][4] This is often referred to as the Tschitschibabin reaction.[5] Other significant strategies include multicomponent reactions (MCRs) involving 2-aminopyridines, aldehydes, and isocyanides or alkynes, as well as syntheses starting from nitroolefins.[3][6][7]
Q2: I'm planning a synthesis. Should I use a metal catalyst or a metal-free approach?
The choice depends on your specific substrates and desired outcome.
-
Metal-catalyzed reactions (e.g., using copper, palladium, or iron) are powerful for oxidative coupling and C-H activation pathways, often allowing for a broader substrate scope and milder conditions.[8][9][10] Copper catalysts, for instance, are excellent for aerobic oxidative syntheses from 2-aminopyridines and ketones or nitroolefins.[9][11]
-
Metal-free reactions are gaining traction due to their alignment with green chemistry principles.[1] These often employ iodine as a catalyst or are conducted under catalyst- and solvent-free conditions, particularly for the reaction between 2-aminopyridines and α-haloketones.[1][12][13] Iodine-catalyzed MCRs have proven effective at room temperature, which is a significant advantage.[7][14]
Q3: What role does microwave or ultrasound irradiation play in these syntheses?
Both are energy-input technologies used to accelerate reactions.
-
Microwave irradiation can dramatically reduce reaction times and improve yields by ensuring rapid, uniform heating.[3][15] It is particularly effective for solvent-free reactions.[5]
-
Ultrasound assistance promotes reactions through acoustic cavitation, which can enhance mass transfer and generate reactive species. It has been successfully used in water as a green solvent for the synthesis of imidazo[1,2-a]pyridines.[11][16]
Q4: How do substituents on the 2-aminopyridine ring affect the reaction?
Substituents have a significant electronic effect. Electron-donating groups (EDGs) on the pyridine ring increase the nucleophilicity of the ring nitrogen, generally accelerating the initial cyclization step and leading to better yields. Conversely, electron-withdrawing groups (EWGs) can decrease nucleophilicity, potentially slowing the reaction and requiring more forcing conditions or a more active catalyst.[9]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: No or Very Low Yield of the Desired Product
Q: I've mixed my 2-aminopyridine and α-bromoacetophenone, but after several hours, TLC analysis shows only starting material. What's going wrong?
A: This is a common issue that can stem from several factors related to reactivity and reaction conditions.
-
Insufficient Nucleophilicity: The primary cyclization step involves the nucleophilic attack of the pyridine nitrogen onto the carbonyl-containing substrate.[3] If your 2-aminopyridine has strong electron-withdrawing groups, its nucleophilicity may be too low for the reaction to proceed under your current conditions.
-
Solution: Consider switching to a more forcing solvent (e.g., DMF instead of ethanol), increasing the temperature, or adding a base like sodium bicarbonate (NaHCO₃) to facilitate the reaction under milder conditions.[3][5] For particularly challenging substrates, a more active catalytic system may be required.
-
-
Catalyst Inactivity: If you are using a catalyst (e.g., CuI, I₂), ensure it is not poisoned. Trace impurities in starting materials or solvents can deactivate a catalyst.
-
Solution: Use freshly purified solvents and reagents. If using a copper catalyst for an aerobic oxidation, ensure adequate air exposure, as it is the terminal oxidant.[9]
-
-
Incorrect Temperature: Some reactions have a specific activation energy barrier.
-
Solution: While many modern procedures work at room temperature or 60°C, the classic Tschitschibabin reaction sometimes required temperatures of 150-200°C.[5] A careful, stepwise increase in temperature (e.g., from 60°C to 80°C, then to 100°C) while monitoring by TLC is a sound optimization strategy. A solvent-free reaction at 60°C can sometimes provide excellent yields where solvent-based approaches fail.[13]
-
Problem 2: Formation of Multiple Side Products
Q: My reaction produces the desired imidazo[1,2-a]pyridine, but it's contaminated with several other spots on the TLC plate, making purification a nightmare. What are these side products and how can I avoid them?
A: Side product formation often points to issues with regioselectivity, over-reaction, or decomposition.
-
Plausible Cause 1: Dimerization or Polymerization: Starting materials, especially aldehydes or activated ketones, can self-condense under basic or acidic conditions.
-
Solution: Control the stoichiometry carefully. Try adding one reagent slowly to the mixture of the others to maintain its low concentration and disfavor self-reaction.
-
-
Plausible Cause 2: Lack of Regioselectivity: In multicomponent reactions, alternative cyclization pathways can exist. For example, in an iodine-catalyzed reaction between an aldehyde, 2-aminopyridine, and an isocyanide, the initial imine intermediate must be correctly trapped.[7]
-
Solution: The choice of catalyst is critical for directing the reaction pathway. Iodine, for example, acts as a Lewis acid to activate the imine for nucleophilic attack by the isocyanide.[7] Switching from a Brønsted acid to a Lewis acid catalyst (or vice versa) can sometimes shut down unwanted pathways.
-
-
Plausible Cause 3: Decomposition: Isocyanides, a common component in MCRs, can be sensitive to highly acidic conditions or high temperatures, leading to decomposition and low yields.[14]
Problem 3: Difficulty with Product Purification
Q: I have a good crude yield, but I am unable to separate my product from a persistent impurity using column chromatography. What should I do?
A: Purification challenges often arise when the product and a key impurity have very similar polarities.
-
Identify the Impurity: If possible, use LC-MS or NMR on the crude mixture to identify the impurity. Often, it is unreacted 2-aminopyridine or a closely related isomer.
-
Acid/Base Wash: Imidazo[1,2-a]pyridines are basic. You can often purify them by dissolving the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and washing with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization is a powerful purification technique that can often remove closely related impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Solvent-Free Synthesis: In some cases, a catalyst- and solvent-free reaction can yield a product so clean that it requires minimal purification beyond a simple wash.[12] One study noted that under optimal iodine-catalyzed conditions, the product precipitated directly from the reaction mixture, allowing for purification by simple filtration.[14]
Workflow for Troubleshooting Imidazo[1,2-a]pyridine Synthesis
Here is a logical workflow to guide your troubleshooting efforts.
Caption: A general troubleshooting workflow for imidazo[1,2-a]pyridine synthesis.
Key Optimization Parameters: A Deeper Dive
Understanding the role of each component is crucial for rational optimization.
Table 1: Impact of Key Reaction Parameters
| Parameter | General Role & Optimization Strategy | Causality & Expert Insight |
| Catalyst | Controls reaction mechanism and rate. Screen Lewis acids (e.g., FeCl₃, Sc(OTf)₃), transition metals (e.g., CuBr, PdCl₂), or metal-free options (e.g., I₂).[3][7][10] | Why it matters: The catalyst dictates the entire pathway. Copper(I) is ideal for aerobic oxidative coupling, using air as a green oxidant.[9] Iodine is a mild, inexpensive Lewis acid effective for activating imines in MCRs, often enabling reactions at room temperature.[7] Palladium catalysts are used for more complex C-C and C-N bond formations.[10] |
| Solvent | Solubilizes reagents and influences reaction polarity and rate. Screen from polar protic (EtOH, H₂O) to polar aprotic (DMF, ACN) to non-polar (Toluene).[7][9] | Why it matters: Solvent choice can be critical. For instance, in a Cu(I)-catalyzed reaction of aminopyridines and nitroolefins, DMF was found to be the optimal solvent, giving a 90% yield, while others gave significantly lower yields.[9] Water is an excellent green solvent, especially when used with ultrasound irradiation.[11][16] In some cases, eliminating the solvent entirely provides the best results.[12][13] |
| Temperature | Provides activation energy. Optimize in a range from room temperature up to the reflux temperature of the solvent. | Why it matters: Higher temperatures can overcome activation barriers for less reactive substrates but may also promote side reactions or decomposition.[14] A catalyst-free reaction between α-bromoacetophenone and 2-aminopyridine at 60°C gave a 91% yield, significantly higher than in any solvent tested, highlighting the power of thermal, solvent-free conditions.[13] |
| Base | Can act as a nucleophile promoter or acid scavenger. Common bases include NaHCO₃, K₂CO₃, or organic bases like DBU. | Why it matters: In the classic Tschitschibabin reaction, adding a base like NaHCO₃ allows the reaction to proceed under milder conditions by deprotonating the intermediate pyridinium salt, facilitating the final cyclization and aromatization step.[5] However, many modern protocols, especially those using ultrasound or specific catalysts, do not require a base.[11] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol is based on the widely used condensation of a 2-aminopyridine with a substituted phenacyl bromide.[4]
-
Reagent Preparation: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq.) in ethanol (approx. 0.2 M concentration).
-
Addition: To this stirring solution, add the substituted phenacyl bromide (1.0 eq.).
-
Base (Optional but Recommended): Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the mixture. The base facilitates the reaction under milder conditions.[5]
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 hexane:ethyl acetate. The reaction is typically complete within 2-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure 2-aryl-imidazo[1,2-a]pyridine.
Protocol 2: Optimization of Catalyst for a Multicomponent Reaction
This protocol describes how to screen different catalysts for the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative.[7]
-
Setup: Arrange a series of small reaction vials, each with a magnetic stir bar.
-
Stock Solutions: Prepare stock solutions of the 2-aminopyridine, the aryl aldehyde, and the isocyanide in the chosen solvent (e.g., ethanol) to ensure accurate dispensing.
-
Catalyst Addition: To each vial, add a different catalyst to be tested (e.g., 5 mol% of I₂, FeCl₃, ZnCl₂, Sc(OTf)₃, and a no-catalyst control).[7][15]
-
Reagent Addition: Add the aryl aldehyde (1.0 eq.) and the 2-aminopyridine (1.0 eq.) to each vial. Stir for 5 minutes.
-
Initiation: Add the isocyanide (1.1 eq.) to each vial and seal them.
-
Reaction: Stir all reactions at room temperature for the designated time (e.g., 12 hours).
-
Analysis: Quench a small aliquot from each reaction and analyze by LC-MS or TLC to determine the relative conversion to the desired product.
-
Scale-up: Once the optimal catalyst is identified (e.g., iodine, which often gives excellent yields at room temperature), the reaction can be scaled up under those conditions.[7]
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. benchchem.com [benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Navigating the Scale-Up of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful scale-up of a chemical synthesis is a critical juncture that bridges laboratory discovery and manufacturing viability. This guide provides in-depth technical support for scaling the synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in pharmaceutical research. Here, we address common challenges through practical, evidence-based troubleshooting and frequently asked questions, ensuring scientific integrity and operational success.
Troubleshooting Guide: From Benchtop to Pilot Plant
Scaling up the synthesis of this compound, typically achieved through the condensation of 6-methyl-2-aminopyridine and ethyl 3-bromo-2-oxopropanoate, presents a unique set of challenges. This section provides a systematic approach to identifying and resolving common issues encountered during this process.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield | - Incomplete reaction due to insufficient reaction time or temperature. - Degradation of starting materials or product. - Suboptimal stoichiometry. - Poor mixing leading to localized "hot spots" or areas of low reactant concentration. | - Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to track the consumption of starting materials and formation of the product to determine the optimal reaction endpoint. - Temperature Control: Carefully control the reaction temperature. While reflux in ethanol is a common lab-scale procedure, on a larger scale, precise temperature control is crucial to prevent side reactions. Consider a jacketed reactor with a reliable heating/cooling system. - Stoichiometry Optimization: While a slight excess of the bromopyruvate ester is often used, a design of experiments (DoE) approach can help fine-tune the optimal molar ratio for scale-up. - Mixing Efficiency: Ensure adequate agitation throughout the reaction vessel to maintain a homogeneous mixture and efficient heat transfer. The choice of impeller and agitation speed is critical in large reactors. |
| Formation of Impurities | - Side Reactions: The reaction of the aminopyridine with impurities in the bromopyruvate ester, or dimerization/polymerization of the bromopyruvate. - Over-alkylation: Reaction of the product with the bromopyruvate ester. - Incomplete Cyclization: The intermediate pyridinium salt may not fully cyclize to the desired imidazopyridine. | - Raw Material Quality: Ensure the purity of starting materials. The ethyl 3-bromo-2-oxopropanoate is particularly susceptible to degradation and should be of high quality. - Controlled Addition: On a larger scale, consider the controlled addition of the ethyl 3-bromo-2-oxopropanoate to the solution of 6-methyl-2-aminopyridine to maintain a low concentration of the alkylating agent and minimize side reactions. - pH Control during Work-up: The work-up procedure involving the addition of a base like potassium bicarbonate is critical for cyclization and precipitation of the product.[1] Ensure uniform pH adjustment throughout the vessel to avoid localized pH extremes that could lead to side reactions. |
| Poor Product Isolation/Crystallization | - Supersaturation Issues: The product may "oil out" or form a fine, difficult-to-filter precipitate if the cooling and/or anti-solvent addition is too rapid. - Solvent Choice: The solvent used for precipitation or crystallization may not be optimal for achieving a crystalline solid. | - Controlled Crystallization: Develop a controlled cooling profile for the crystallization step. Seeding the solution with a small amount of pure product can promote the formation of larger, more easily filterable crystals. - Solvent Screening: If the product precipitates as an oil, perform a solvent screening to identify a suitable solvent or solvent mixture for recrystallization. Ethyl acetate has been shown to be effective for obtaining high-quality crystals.[1] |
| Exothermic Reaction | - The initial alkylation of the aminopyridine can be exothermic. | - Calorimetry Studies: For large-scale synthesis, it is highly recommended to perform reaction calorimetry studies to understand the heat flow of the reaction and to design an appropriate cooling strategy. - Controlled Reagent Addition: As mentioned previously, the controlled addition of the bromopyruvate ester can help to manage the exotherm. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the scale-up synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most direct and widely reported method is the condensation reaction between 6-methyl-2-aminopyridine and ethyl 3-bromo-2-oxopropanoate.[1][2] This two-step, one-pot process involves the initial N-alkylation of the aminopyridine followed by an intramolecular cyclization to form the imidazopyridine ring system.
Q2: Are there alternative synthetic strategies that are amenable to scale-up?
A2: Yes, the Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction for the synthesis of the imidazo[1,2-a]pyridine core. This reaction involves an aminopyridine, an aldehyde, and an isocyanide. While the specific synthesis of the title compound via GBB is less commonly reported, the methodology has been successfully scaled for the industrial production of related 3-aminoimidazo[1,2-a]pyrazine derivatives, demonstrating its potential for large-scale manufacturing.[3]
Q3: What are the key safety considerations when handling the starting materials at scale?
A3: Both 6-methyl-2-aminopyridine and ethyl 3-bromo-2-oxopropanoate present hazards that must be carefully managed at scale.
-
6-methyl-2-aminopyridine: This compound is toxic if swallowed and fatal in contact with skin.[4][5] It also causes skin and eye irritation and may cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is essential. Work in a well-ventilated area or use a fume hood.
-
Ethyl 3-bromo-2-oxopropanoate: This is a corrosive liquid that can cause severe skin burns and eye damage.[6][7] It is also an irritant.[6] Handling should be done in a fume hood with appropriate PPE.
Q4: How can I effectively monitor the reaction progress on a large scale?
A4: In-process controls are crucial for monitoring reaction progress at scale. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of the reaction mixture. It allows for the accurate determination of the consumption of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be used as a rapid, qualitative check.
Q5: What is the best method for purifying this compound at scale?
A5: While chromatography is a common purification technique at the lab scale, crystallization is generally more cost-effective and scalable for large quantities. The crude product can be precipitated from the reaction mixture by adjusting the pH.[1] For further purification, recrystallization from a suitable solvent, such as ethyl acetate, is recommended to achieve high purity.[1]
Experimental Protocols
Lab-Scale Synthesis (up to 10g)
This protocol is based on the procedure reported by Xia et al. (2005) and is suitable for laboratory-scale synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methyl-2-aminopyridine (e.g., 8 mmol, 0.865 g) and ethanol (50 mL).
-
Reagent Addition: To the stirred solution, add ethyl 3-bromo-2-oxopropanoate (e.g., 12 mmol, 2.34 g).
-
Reaction: Heat the mixture to reflux and maintain for 6 hours.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up and Precipitation: To the residue, add a saturated aqueous solution of potassium bicarbonate (KHCO₃) dropwise with stirring until the pH of the mixture reaches 8.
-
Isolation: A white, flocculent precipitate will form. Allow the mixture to stand for 3 hours to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Pilot-Scale Synthesis Considerations (1 kg and above)
Scaling the synthesis to the kilogram level requires careful consideration of process safety and engineering.
-
Reactor Setup: A jacketed glass-lined or stainless steel reactor with overhead stirring, a reflux condenser, and ports for controlled reagent addition and sampling is required.
-
Reagent Charging: Charge the reactor with 6-methyl-2-aminopyridine and ethanol.
-
Controlled Addition: The ethyl 3-bromo-2-oxopropanoate should be added to the reactor at a controlled rate to manage the initial exotherm. The temperature of the reactor should be monitored closely, and cooling applied as necessary.
-
Reaction and Monitoring: Heat the reaction mixture to the target temperature (e.g., reflux) and monitor the progress by HPLC.
-
Work-up: After the reaction is complete, cool the mixture. The aqueous potassium bicarbonate solution should be added slowly and with efficient stirring to ensure uniform pH throughout the large volume.
-
Isolation and Drying: The precipitated product can be isolated using a centrifuge or a filter press. The wet cake should be washed with water and then dried in a suitable dryer (e.g., vacuum oven, tray dryer).
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Prepared by the Senior Application Scientist Team
Introduction
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery, with related compounds showing a wide range of biological activities.[1][2] However, like many fused bicyclic ring systems, imidazo[1,2-a]pyridine derivatives can exhibit poor aqueous solubility, posing a significant challenge for researchers conducting in vitro and cell-based assays.[2]
Precipitation of a test compound can lead to inaccurate and unreliable assay results, underestimation of potency, and wasted resources. This guide provides a structured, question-and-answer-based approach to systematically address and resolve solubility issues with this compound, ensuring the integrity and success of your experiments.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm starting my experiments. How should I prepare my initial stock solution of this compound?
Answer:
The first step is to create a high-concentration primary stock solution in a strong organic solvent. For imidazo[1,2-a]pyridine derivatives and other heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the most common and effective choice.[3][4][5]
Scientific Rationale: The target compound is a crystalline solid with a planar, fused-ring structure, making it hydrophobic.[6][7][8] DMSO is a polar aprotic solvent with a high capacity to solvate a wide range of organic molecules, including those with poor water solubility.[9] It effectively breaks down the crystal lattice of the powder, allowing it to dissolve at a high concentration (typically 10-50 mM).
Step-by-Step Protocol: Preparing a 10 mM Primary Stock in DMSO
-
Weigh the Compound: Accurately weigh out the required mass of this compound powder (Molecular Weight: 204.23 g/mol ).[7]
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO. For example, to make a 10 mM stock from 1 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 204.23 g/mol )) * 1,000,000 = 489.6 µL
-
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication step (5-10 minutes in a water bath sonicator) to ensure all solid material has dissolved.
-
Storage: Store the primary stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Scientist's Note: Always use fresh, anhydrous DMSO. DMSO is highly hygroscopic (absorbs water from the air), and absorbed water can decrease its solvating power and potentially promote compound degradation over time.
Q2: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What's happening and what should I do next?
Answer:
This is a very common problem known as "aqueous precipitation." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous environment of your assay, even with a small percentage of DMSO present. The key is to keep the final concentration of your compound below its aqueous solubility limit in the final assay buffer.
Scientific Rationale: The dramatic change in solvent polarity—from 100% DMSO to >99% aqueous buffer—reduces the solvent's ability to keep the hydrophobic compound molecules apart, causing them to aggregate and precipitate.
You should first follow a systematic dilution strategy and then, if needed, explore more advanced solubilization techniques.
Q3: How can I optimize the use of DMSO as a co-solvent without harming my cells or interfering with the assay?
Answer:
The goal is to use the lowest possible final concentration of DMSO that maintains compound solubility. High concentrations of DMSO can be directly cytotoxic, affect enzyme activity, or alter cell membrane permeability.[9][10][11][12]
Recommended Final DMSO Concentrations
| Assay Type | Recommended Max DMSO % (v/v) | Rationale & Notes |
|---|---|---|
| Biochemical/Enzyme Assays | ≤ 1% | Higher concentrations can denature proteins or directly inhibit enzymes. Always run a vehicle control.[9] |
| Standard Cell-Based Assays | ≤ 0.5% | Most robust cell lines tolerate up to 0.5% DMSO for 24-72 hours without significant toxicity.[10][13] |
| Sensitive Cell Types (e.g., primary neurons, stem cells) | ≤ 0.1% | These cells are highly sensitive to solvent effects. A dose-response curve for DMSO toxicity is recommended. |
Step-by-Step Protocol: Serial Dilution to Minimize DMSO
-
Prepare Intermediate Dilutions: Do not dilute your 10 mM stock directly into the final assay medium. This "shock" dilution is a primary cause of precipitation. Instead, make intermediate dilutions in 100% DMSO first.
-
Example Workflow (Targeting 10 µM final in 0.1% DMSO):
-
Step A (Primary Stock): 10 mM in 100% DMSO.
-
Step B (Intermediate Stock): Dilute the 10 mM stock 1:10 in DMSO to get 1 mM.
-
Step C (Aqueous Working Solution): Add 1 µL of the 1 mM intermediate stock to 99 µL of your final assay buffer. This gives a 10 µM compound concentration with a final DMSO concentration of 1%.
-
Step D (Final Dilution): If needed, perform the final dilution from the aqueous working solution into the assay plate.
-
-
Vortexing is Key: When adding the DMSO stock to the aqueous buffer, ensure the buffer is vortexing or being rapidly mixed. This rapid dispersion helps prevent localized high concentrations that can initiate precipitation. Always add the DMSO to the buffer, not the other way around.
Q4: The compound still precipitates even at low DMSO concentrations. Can I use pH to improve solubility?
Answer:
Yes, pH modification can be a powerful tool, particularly for compounds containing basic nitrogen atoms. The imidazo[1,2-a]pyridine core contains a basic nitrogen that can be protonated.
Scientific Rationale: Nitrogen-containing heterocyclic compounds can act as weak bases.[14][15][16] By lowering the pH of the buffer below the compound's pKa, the basic nitrogen atom becomes protonated (gains a H+). This positive charge significantly increases the molecule's interaction with polar water molecules, thereby increasing its aqueous solubility. The related compound Zolpidem, which shares the imidazo[1,2-a]pyridine core, has a pKa of approximately 6.2.[17]
Step-by-Step Protocol: pH-Dependent Solubility Test
-
Prepare Buffers: Prepare a set of your assay buffer at different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).
-
Test Solubility: Add your compound (from a DMSO stock, keeping final DMSO constant and low) to each buffer to your desired final concentration.
-
Observe: Let the solutions sit at the assay temperature for 30-60 minutes. Visually inspect for precipitation or use a spectrophotometer to measure light scattering at ~600 nm (an increase indicates precipitation).
-
Select Optimal pH: Choose the highest pH that maintains solubility and is compatible with your assay system.
Trustworthiness Check: Before adopting a new buffer pH for your main experiment, you MUST verify that the pH change itself does not alter your biological system. Run controls to test cell viability, enzyme activity, and protein stability at the new, lower pH.
Q5: pH adjustment is not an option for my biological system. What other advanced methods can I try?
Answer:
If co-solvents and pH are not sufficient, you can use formulation excipients like cyclodextrins. These are highly effective at solubilizing hydrophobic molecules with minimal biological interference at typical concentrations.[13]
Method: Using Cyclodextrins
Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20] The hydrophobic this compound molecule can partition into the non-polar interior of the CD, forming a water-soluble "inclusion complex."[21][22] This complex effectively shields the drug from the aqueous environment, dramatically increasing its apparent solubility.[18][19][21]
Recommended Cyclodextrins for In Vitro Use
| Cyclodextrin Type | Key Features |
|---|---|
| HP-β-CD (Hydroxypropyl-β-cyclodextrin) | Most commonly used in cell culture due to its high aqueous solubility and low toxicity.[22] |
| SBE-β-CD (Sulfobutyl-ether-β-cyclodextrin) | High solubility and excellent safety profile; often used in parenteral formulations.[19] |
Step-by-Step Protocol: Solubilization with HP-β-CD
-
Prepare CD Solution: Prepare a 10-20% (w/v) stock solution of HP-β-CD in your assay buffer. This may require gentle warming to fully dissolve.
-
Complexation:
-
Create a dilution of your compound from the DMSO primary stock into a small volume of buffer.
-
Add this to the HP-β-CD solution and mix thoroughly (vortexing, sonicating). Allow it to equilibrate for at least 1 hour at room temperature to ensure complex formation.
-
-
Determine Optimal Ratio: Perform a phase solubility study by adding a constant amount of your compound to varying concentrations of HP-β-CD to find the lowest concentration of CD that keeps your compound in solution.
-
Assay Validation: As with any excipient, run a vehicle control containing the same final concentration of HP-β-CD to ensure it does not interfere with your assay readout.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Zolpidem | CAS:82626-48-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Alpidem | 82626-01-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 17. Zolpidem Tartrate | C42H48N6O8 | CID 441338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Analytical Characterization of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for the analytical characterization of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] However, its unique physicochemical properties can present specific hurdles during analytical characterization. This document provides troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and robust analytical data.
I. Physicochemical Properties and Initial Considerations
Before delving into specific analytical techniques, it's crucial to understand the fundamental properties of this compound.
| Property | Value/Information | Implication for Analysis |
| Molecular Formula | C₁₁H₁₂N₂O₂[4][5] | Confirms the elemental composition for mass spectrometry. |
| Molecular Weight | 204.23 g/mol [6][7] | Essential for mass spectrometry and concentration calculations. |
| Appearance | Solid | Influences sample preparation and dissolution. |
| Solubility | Soluble in organic solvents like ethyl acetate and ethanol.[6] | Guides the choice of solvents for chromatography and spectroscopy. |
| Structure | A planar fused bicyclic system.[4][6] | The aromatic nature suggests strong UV absorbance, beneficial for HPLC-UV detection. |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound in a question-and-answer format.
A. High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I'm observing poor peak shape (tailing or fronting) for my compound during HPLC analysis. What could be the cause and how can I fix it?
A1: Poor peak shape is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: The basic nitrogen in the imidazopyridine ring can interact with residual acidic silanols on the surface of silica-based columns, leading to peak tailing.
-
Solution:
-
Use a base-deactivated column: Modern columns are often end-capped to minimize silanol interactions.
-
Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1% v/v) to the mobile phase. This competitively binds to the active sites on the stationary phase.
-
Lower pH: Operating at a lower pH (e.g., 2.5-3.5) with a buffer like phosphate or formate will protonate the basic nitrogen, reducing its interaction with silanols.
-
-
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Inappropriate Solvent for Dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that provides adequate solubility.
-
Q2: I'm struggling to achieve good separation between my main peak and impurities. What steps should I take?
A2: Optimizing selectivity is key here. Consider the following:
-
Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution, where the organic solvent concentration is increased over time, is often more effective for separating complex mixtures than an isocratic method.
-
Choice of Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.
-
Column Chemistry: If mobile phase optimization isn't sufficient, try a column with a different stationary phase. For example, if you are using a C18 column, consider a phenyl-hexyl or a polar-embedded column.
-
Temperature: Adjusting the column temperature can influence selectivity. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 40°C).
B. Mass Spectrometry (MS) Analysis
Q1: I am not getting a strong signal for my compound in ESI-MS. How can I improve ionization?
A1: this compound should ionize well in positive ion mode due to the basic nitrogen atom. If you are experiencing a weak signal, consider these points:
-
Mobile Phase pH: Ensure your mobile phase is acidic. Adding a small amount of formic acid or acetic acid (e.g., 0.1%) will promote protonation and enhance the [M+H]⁺ signal.
-
Solvent System: High concentrations of non-volatile buffers (like phosphate) can cause ion suppression. Use volatile buffers like ammonium formate or ammonium acetate if buffering is necessary.
-
Source Parameters: Optimize the MS source parameters, including capillary voltage, cone voltage (or fragmentor voltage), and gas flows (nebulizing and drying gases). A systematic optimization of the cone/fragmentor voltage is crucial as it can significantly impact the abundance of the molecular ion versus fragment ions.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My ¹H NMR spectrum shows broad peaks. What could be the reason?
A1: Broad peaks in an NMR spectrum can be due to several factors:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Pass your sample solution through a small plug of celite or silica gel.
-
-
Aggregation: At higher concentrations, molecules can aggregate, leading to broader signals.
-
Solution: Dilute your sample.
-
-
Chemical Exchange: If your compound is in equilibrium with another species (e.g., a protonated form), this can lead to peak broadening.
-
Solution: Try acquiring the spectrum at a different temperature. Lowering the temperature may slow the exchange and result in sharper signals for the individual species.
-
D. Stability and Degradation
Q1: I suspect my compound is degrading during analysis or storage. How can I investigate this?
A1: Imidazopyridine derivatives can be susceptible to degradation under certain conditions. A forced degradation study is a systematic way to investigate the stability of your compound.[8][9][10][11]
-
Forced Degradation Protocol:
-
Prepare Stock Solutions: Dissolve your compound in a suitable solvent.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the solid compound and a solution to UV and visible light.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method at various time points and compare them to a control sample.
-
III. Standard Operating Procedures (SOPs)
SOP 1: HPLC-UV Method for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
SOP 2: LC-MS Method for Identity Confirmation
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
LC Conditions: Use the same LC conditions as in SOP 1.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
IV. References
-
SynHet. Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate. --INVALID-LINK--
-
Cimino, G., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. --INVALID-LINK--
-
El-Sayed, M. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. --INVALID-LINK--
-
ChemicalBook. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. --INVALID-LINK--
-
Li, J. T., et al. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. PubMed. --INVALID-LINK--
-
Li, J. T., et al. (2010). This compound. PMC - NIH. --INVALID-LINK--
-
Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. --INVALID-LINK--
-
MedCrave. (2016). Forced Degradation Studies. --INVALID-LINK--
-
Semantic Scholar. (2016). Forced Degradation Studies. --INVALID-LINK--
-
PharmTech. Overview Of Degradation Studies For Pharmaceutical Drug Candidates. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
D'Auria, M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. --INVALID-LINK--
-
ResearchGate. (2013). Advances in Synthesis and Application of Imidazopyridine Derivatives. --INVALID-LINK--
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. --INVALID-LINK--
-
ResearchGate. (2011). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. --INVALID-LINK--
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. --INVALID-LINK--
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. --INVALID-LINK--
-
Aladdin Scientific. Ethyl 8-bromo-5-methylimidazo[1, 2-a]pyridine-2-carboxylate, min 98%, 1 gram. --INVALID-LINK--
-
Abovchem. ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate. --INVALID-LINK--
-
Moroccan Journal of Chemistry. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. --INVALID-LINK--
-
Revue Roumaine de Chimie. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. --INVALID-LINK--
-
ACS Publications. (2013). Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. --INVALID-LINK--
-
BuyersGuideChem. Ethyl 5-methyl-imidazo[1,2-a] pyridine-2-carboxylate. --INVALID-LINK--
-
Semantic Scholar. This compound. --INVALID-LINK--
-
PubChem. Ethyl imidazo[1,2-a]pyridine-5-carboxylate. --INVALID-LINK--
-
MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. --INVALID-LINK--
-
ResearchGate. (2019). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. --INVALID-LINK--
-
PubChem. Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate. --INVALID-LINK--
-
Chemsrc.com. ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound. --INVALID-LINK--
-
PubChem. Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate. --INVALID-LINK--
-
Fisher Scientific. Sigma Aldrich 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. --INVALID-LINK--
-
BLDpharm. 1289151-91-2|Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate. --INVALID-LINK--
-
PubChemLite. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. --INVALID-LINK--
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 5-methyl-imidazo[1,2-a] pyridine-2-carboxylate | C11H12N2O2 - BuyersGuideChem [buyersguidechem.com]
- 6. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate - CAS:196880-15-6 - Abovchem [abovchem.com]
- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Impurities in Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Production
Welcome to the technical support center for the synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the production of this key heterocyclic scaffold. By understanding the reaction mechanisms and the origins of common impurities, you can significantly improve the purity and yield of your final product.
Introduction: The Synthetic Landscape
The most prevalent and direct method for synthesizing this compound is the Tschitschibabin reaction, involving the condensation of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate.[1][2] While seemingly straightforward, this reaction is susceptible to the formation of various impurities that can complicate purification and compromise the quality of the final compound.
This guide provides a structured approach to identifying, mitigating, and eliminating these impurities through a series of frequently asked questions, detailed troubleshooting protocols, and an in-depth look at the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction mixture has turned dark brown/black, and the yield of the desired product is low. What is the likely cause?
Answer: A dark coloration in the reaction mixture often indicates polymerization or degradation of the starting materials or intermediates. The primary suspect in this scenario is the stability of ethyl 3-bromo-2-oxopropanoate, especially under basic or elevated temperature conditions.
Troubleshooting Protocol: Addressing Reaction Coloration and Low Yield
-
Starting Material Purity:
-
Action: Verify the purity of your 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropanoate using techniques like NMR or GC-MS before starting the reaction.
-
Rationale: Impurities in the starting materials can act as catalysts for decomposition pathways. Ethyl 3-bromo-2-oxopropanoate is known to be sensitive to moisture and can degrade over time.[3][4]
-
-
Temperature Control:
-
Action: Maintain a consistent and controlled temperature throughout the reaction. For the initial alkylation step, consider running the reaction at a lower temperature for a longer duration.
-
Rationale: High temperatures can accelerate the rate of side reactions, including polymerization and decomposition of the thermally sensitive α-haloketone.
-
-
Atmosphere:
-
Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This minimizes the risk of oxidative degradation of the aminopyridine and other reactive species present in the mixture.
-
-
Order of Addition:
-
Action: Slowly add the ethyl 3-bromo-2-oxopropanoate to the solution of 6-methylpyridin-2-amine.
-
Rationale: This ensures that the concentration of the reactive α-haloketone is kept low at any given time, reducing the likelihood of self-condensation or polymerization.
-
FAQ 2: I am observing a significant amount of unreacted 6-methylpyridin-2-amine in my crude product. How can I improve the conversion?
Answer: Incomplete conversion is a common issue and can often be traced back to suboptimal reaction conditions or deactivation of the starting materials.
Troubleshooting Protocol: Driving the Reaction to Completion
-
Stoichiometry:
-
Action: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of ethyl 3-bromo-2-oxopropanoate can help drive the reaction to completion.
-
Rationale: This can compensate for any minor degradation of the α-haloketone during the reaction. However, be mindful that a large excess can lead to the formation of other impurities.
-
-
Solvent Choice:
-
Action: Ensure your solvent (e.g., ethanol, DMF) is anhydrous.
-
Rationale: Water can react with ethyl 3-bromo-2-oxopropanoate and can also affect the basicity of the aminopyridine.
-
-
Reaction Time and Temperature:
-
Action: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary.
-
Rationale: The kinetics of the reaction may be slower than anticipated, requiring more time or energy to reach completion.
-
FAQ 3: My final product is contaminated with a persistent impurity that is difficult to remove by standard chromatography. What could it be and how do I get rid of it?
Answer: A common and often challenging impurity in this synthesis is the formation of a regioisomer or a dimerized byproduct. While the 6-methylpyridin-2-amine directs the initial alkylation to the pyridine nitrogen, side reactions can occur.
Troubleshooting Protocol: Identifying and Eliminating Stubborn Impurities
-
Impurity Identification:
-
Action: Isolate the impurity using preparative HPLC and characterize it by high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HMBC, HSQC).
-
Rationale: A definitive identification of the impurity is crucial for understanding its formation mechanism and devising a strategy for its removal or prevention.
-
-
Potential Dimeric Impurity:
-
Hypothesis: A possible side reaction is the dimerization of the aminopyridine starting material, which can be promoted by certain conditions.[5]
-
Mitigation:
-
Controlled Temperature: Avoid excessive heating.
-
Base Selection: If a base is used in the work-up or reaction, a milder, non-nucleophilic base may be preferable.
-
-
-
Advanced Purification Techniques:
-
Action: If standard silica gel chromatography is ineffective, consider alternative purification methods such as reverse-phase chromatography or crystallization.
-
Rationale: These techniques offer different selectivity and may be able to separate closely related compounds.
-
Experimental Workflow and Data Presentation
General Synthetic Protocol for this compound
-
To a solution of 6-methylpyridin-2-amine (1.0 eq) in anhydrous ethanol (10 mL/g of aminopyridine), add ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Table 1: Effect of Reaction Conditions on Purity and Yield
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Improvement |
| Solvent | Ethanol | Anhydrous DMF | DMF's higher boiling point can improve reaction kinetics, while anhydrous conditions prevent starting material degradation. |
| Temperature | 78 °C (Reflux) | 60 °C | Lower temperature minimizes the formation of degradation products and colored impurities. |
| Atmosphere | Air | Nitrogen | An inert atmosphere prevents oxidative side reactions. |
| Addition of α-haloketone | Rapid | Dropwise over 30 min | Slow addition maintains a low concentration of the reactive electrophile, reducing polymerization. |
| Typical Yield | 50-60% | 75-85% | Optimized conditions lead to a cleaner reaction profile and higher conversion to the desired product. |
| Purity (by HPLC) | ~90% | >98% | Reduction of side reactions directly translates to higher purity of the crude product. |
Visualizing the Process: Diagrams and Workflows
Diagram 1: Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic route and common impurity sources.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting common issues.
References
- 1. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 70-23-5(ethyl 3-bromo-2-oxopropanoate) | Kuujia.com [kuujia.com]
- 5. [PDF] this compound | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Crystallographic Analysis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate: Unveiling Supramolecular Architectures
A Senior Application Scientist's Guide to Understanding Non-covalent Interactions in a Pharmaceutically Relevant Scaffold
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a cornerstone, integral to the development of a wide array of therapeutic agents due to its versatile biological activities.[1][2][3] The spatial arrangement of atoms and molecules within the crystalline solid-state, governed by a delicate balance of intermolecular forces, profoundly influences the physicochemical properties of these compounds, including solubility, stability, and bioavailability. This guide presents a detailed structural analysis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, providing a comparative framework against other structurally related imidazo[1,2-a]pyridine derivatives. Through an exploration of single-crystal X-ray diffraction data and Hirshfeld surface analysis, we will elucidate the key intermolecular interactions that dictate the supramolecular assembly of these important heterocycles.
The Subject Under Investigation: this compound
The title compound, this compound (EMIPC), was synthesized via the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate.[4][5] Its molecular structure is characterized by a fused bicyclic system comprising a pyridine and an imidazole ring.
The crystallographic analysis of EMIPC reveals a monoclinic crystal system.[4][6] The imidazo[1,2-a]pyridine core is nearly planar, with the six-membered and five-membered rings exhibiting minimal deviation from planarity and being almost coplanar with each other, as indicated by a small dihedral angle of 1.4(3)°.[4][5] This planarity is a common feature among many imidazo[1,2-a]pyridine derivatives and is crucial for enabling various non-covalent interactions.[1][7]
Experimental and Computational Methodologies: A Two-Pronged Approach
To comprehensively understand the crystal packing of EMIPC and its analogs, a combination of experimental and computational techniques is indispensable.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow for a typical SC-XRD experiment is outlined below.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[1][2] By mapping properties such as the normalized contact distance (dnorm) onto the surface, we can identify regions of close contact between neighboring molecules. The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[7][8]
Comparative Structural Analysis: EMIPC vs. Other Imidazo[1,2-a]pyridine Derivatives
A comparative analysis of the crystal structure of EMIPC with other reported imidazo[1,2-a]pyridine derivatives reveals both common packing motifs and unique structural features.
| Compound | Key Intermolecular Interactions | Reference |
| This compound (EMIPC) | C—H···O and C—H···N hydrogen bonds forming a trimeric unit. | [4][5] |
| N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine | N—H···N hydrogen bonds forming chains, linked by C—H···π interactions. | [8] |
| Dichloridobis(imidazo[1,2-a]pyridine-κN1)cobalt(II) | C—H···Cl interactions and π–π stacking, forming a layered network. | [2][9] |
| 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate | C—H···O hydrogen bonds, C—H···π, and π-stacking interactions building a 3D network. | [7] |
In the crystal structure of EMIPC, the molecules are linked by intermolecular C—H···O and C—H···N hydrogen bonds, which organize the molecules into trimeric units.[4] This contrasts with other derivatives where different dominant interactions are observed. For instance, in N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, N—H···N hydrogen bonds create chains, which are then interconnected by C—H···π interactions.[8] In a cobalt complex of imidazo[1,2-a]pyridine, the packing is dominated by C—H···Cl interactions and π–π stacking, leading to a layered supramolecular assembly.[2]
The following diagram illustrates the principal intermolecular interactions that govern the crystal packing of these compounds.
Insights from Hirshfeld Surface Analysis
Hirshfeld surface analysis of various imidazo[1,2-a]pyridine derivatives consistently highlights the significant contribution of H···H, C···H, and N···H contacts to the overall crystal packing.[1] For example, in two analyzed derivatives, H···H interactions accounted for a substantial portion of the Hirshfeld surface (68.3% and 71.6%).[1] This indicates that van der Waals forces play a crucial role in the cohesion of the crystal lattice. The fingerprint plots also reveal the presence of more specific interactions, such as C—H···π and N—H···N hydrogen bonds, which appear as characteristic "wings" or "spikes" in the plots.[2][8] While a detailed Hirshfeld analysis for EMIPC is not publicly available in the searched literature, based on its structure and the observed hydrogen bonding, it is expected that O···H and N···H contacts would also make a significant contribution to its fingerprint plot.
Conclusion: The Importance of a Multi-faceted Structural Analysis
The detailed structural investigation of this compound, when placed in the context of related compounds, underscores the rich diversity of supramolecular assemblies that can be formed from a common molecular scaffold. The interplay of various weak intermolecular forces, including hydrogen bonds and π-stacking interactions, dictates the final crystal packing. A thorough understanding of these interactions, facilitated by techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis, is paramount for rational drug design and the development of crystalline materials with optimized physicochemical properties. This comparative guide serves as a testament to the power of a multi-faceted approach to structural analysis in advancing pharmaceutical sciences.
References
- 1. Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal structure and Hirshfeld surface analysis of two imidazo[1,2- a]pyridine derivatives: N- tert-butyl-2-(4-meth-oxy-phen-yl)-5-methyl-imidazo[1,2- a]pyridin-3-amine and N- tert-butyl-2-[4-(di-methyl-amino)-phen-yl]imidazo[1,2- a]pyridin-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the In Vivo Validation of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Analysis
This guide provides a comprehensive framework for the in vivo validation of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a novel compound belonging to a therapeutically significant class of heterocyclic molecules. We will operate under the scientifically-grounded hypothesis that this compound, hereafter referred to as EMIP-2C, exhibits sedative-hypnotic properties through modulation of the GABA-A receptor, a mechanism shared with well-known drugs derived from the same structural scaffold.
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the basis for several marketed drugs, most notably Zolpidem, a widely prescribed sedative.[1] While the specific biological activity of EMIP-2C is yet to be fully elucidated in the public domain, its structural similarity to known GABA-A modulators provides a strong rationale for the investigative path outlined herein.[2][3][4] This document is designed for drug development professionals and researchers, offering a robust, multi-faceted strategy to objectively assess EMIP-2C's bioactivity, benchmark it against a gold-standard comparator, and establish a preliminary safety profile.
Part 1: The Scientific Premise - Hypothesized Mechanism of Action
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory signaling. The primary mediator of inhibition is γ-aminobutyric acid (GABA).[5] Its principal target, the GABA-A receptor, is a ligand-gated chloride ion channel crucial for tempering neuronal excitability.[5][6]
When GABA binds to the GABA-A receptor, it causes the channel to open, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, resulting in neuronal inhibition.[5] Many anxiolytic and sedative-hypnotic drugs, including benzodiazepines and non-benzodiazepine "Z-drugs" like Zolpidem, do not activate the receptor directly. Instead, they act as positive allosteric modulators (PAMs).[7][8] They bind to a distinct allosteric site on the receptor complex, enhancing the effect of GABA by increasing the frequency of channel opening.[9] This potentiation of GABAergic inhibition is the foundation of their therapeutic effects.
Given that the imidazo[1,2-a]pyridine scaffold is the hallmark of Zolpidem, we hypothesize that EMIP-2C acts as a PAM at the GABA-A receptor. The validation workflow detailed below is designed to test this hypothesis rigorously.
Caption: Hypothesized mechanism of EMIP-2C at the GABA-A receptor.
Part 2: A Three-Pillar Strategy for In Vivo Validation
A successful in vivo assessment requires a logical, phased approach. Our strategy is built on three pillars: Efficacy, Pharmacokinetics, and Safety. This ensures that we not only determine if the compound works, but also understand its exposure-response relationship and its potential for toxicity.
Caption: The three-pillar workflow for in vivo validation.
Pillar 1: Comparative Efficacy Assessment in a Sedative-Hypnotic Model
Causality Behind Experimental Choice: To test the hypothesis that EMIP-2C is a sedative-hypnotic, we must use a model that is sensitive to GABA-A receptor modulation. The pentobarbital-induced sleeping time model is a classic and reliable assay for this purpose.[9][10] Pentobarbital is a barbiturate that also positively modulates the GABA-A receptor. A compound with similar activity will potentiate the effects of a sub-hypnotic or hypnotic dose of pentobarbital, measurably increasing sleep duration and decreasing the time to sleep onset (latency).
Comparative Framework:
-
Test Article: EMIP-2C
-
Positive Control: Zolpidem (validates the assay and provides a benchmark for potency and efficacy).
-
Negative Control: Vehicle (e.g., 0.5% Carboxymethylcellulose in saline) (controls for any effects of the administration procedure or formulation).
Detailed Experimental Protocol: Pentobarbital-Induced Sleeping Time
-
Animal Model: Male Swiss Albino mice (20-25 g). Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly assign animals to groups (n=8-10 per group).
-
Group 1: Vehicle (10 mL/kg, intraperitoneal, i.p.)
-
Group 2: Zolpidem (e.g., 5 mg/kg, i.p.)
-
Group 3: EMIP-2C (e.g., 1 mg/kg, i.p.)
-
Group 4: EMIP-2C (e.g., 5 mg/kg, i.p.)
-
Group 5: EMIP-2C (e.g., 10 mg/kg, i.p.)
-
-
Dosing: Administer the vehicle, Zolpidem, or EMIP-2C via i.p. injection.
-
Induction of Sleep: 30 minutes post-treatment, administer a hypnotic dose of Thiopental Sodium or Pentobarbital (e.g., 40 mg/kg, i.p.) to all animals.[9][11]
-
Observation: Immediately place each mouse in an individual observation cage. Start a stopwatch.
-
Endpoints Measurement:
-
Latency to Sleep: Record the time from pentobarbital injection until the loss of the righting reflex. The righting reflex is lost when the animal remains on its back for more than 30 seconds when placed there.
-
Duration of Sleep: Record the time from the loss of the righting reflex until it is spontaneously regained.
-
-
Statistical Analysis: Analyze data using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group.
Hypothetical Comparative Data
| Group | Dose (mg/kg) | Sleep Latency (minutes) | Sleep Duration (minutes) |
| Vehicle | 10 mL/kg | 6.5 ± 0.8 | 35.2 ± 4.1 |
| Zolpidem | 5 | 3.1 ± 0.5 | 95.8 ± 8.3 |
| EMIP-2C | 1 | 5.9 ± 0.7 | 42.5 ± 5.5 |
| EMIP-2C | 5 | 3.4 ± 0.6 | 88.1 ± 7.9 |
| EMIP-2C | 10 | 2.8 ± 0.4 | 120.4 ± 9.2** |
| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group. |
Pillar 2: Pharmacokinetic Profiling
Causality Behind Experimental Choice: Efficacy is meaningless if the compound does not reach its target in the body at sufficient concentrations. A pharmacokinetic (PK) study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of EMIP-2C.[12][13] This data allows us to correlate the observed efficacy with plasma and, by extension, brain concentrations of the drug. Comparing the PK profile to that of Zolpidem provides context for its drug-like properties.
Detailed Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation to facilitate serial blood sampling.
-
Grouping (n=3-4 per route):
-
Group 1: EMIP-2C (e.g., 2 mg/kg, intravenous, i.v.)
-
Group 2: EMIP-2C (e.g., 10 mg/kg, oral gavage, p.o.)
-
(Optional but recommended: Repeat for Zolpidem for direct comparison)
-
-
Dosing: Administer the compound via the specified routes. The i.v. dose allows for the determination of absolute bioavailability.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula into heparinized tubes at pre-defined time points.
-
IV route: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO route: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of EMIP-2C in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Hypothetical Comparative PK Data (Oral Dosing)
| Parameter | EMIP-2C (10 mg/kg, p.o.) | Zolpidem (10 mg/kg, p.o.) |
| Cmax (ng/mL) | 450 | 380 |
| Tmax (hours) | 0.75 | 0.5 |
| AUC₀-t (ng·h/mL) | 1250 | 980 |
| Half-life (t½) (hours) | 3.5 | 2.2 |
| Bioavailability (%) | 65 | 70 |
Pillar 3: Preliminary Safety & Tolerability Assessment
Causality Behind Experimental Choice: Early assessment of a compound's safety profile is critical to avoid advancing molecules that are likely to fail due to toxicity. An acute oral toxicity study provides an initial understanding of the compound's intrinsic toxicity and helps define a safe dose range for future studies. We will follow the OECD Guideline 425, an "Up-and-Down Procedure" that is more ethical and uses fewer animals than historical LD₅₀ tests.[14][15]
Detailed Experimental Protocol: Acute Oral Toxicity (OECD 425)
-
Animal Model: Female Wistar rats (8-12 weeks old). The test is conducted in a single sex, typically females as they are often slightly more sensitive.[15]
-
Principle: This is a sequential test. A single animal is dosed at a time. The outcome for that animal (survival or death) determines the dose for the next animal (either a step up or a step down).
-
Starting Dose: Select a starting dose based on available data. In the absence of data, 300 mg/kg is a common starting point.[16] A dose progression factor of 3.2 is typically used.
-
Procedure:
-
Fast one animal overnight. Administer the starting dose via oral gavage.
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
This continues until a stopping criterion is met (e.g., 3 reversals in dose direction).
-
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity (changes in skin, fur, eyes, behavior, etc.).[15] Record body weights periodically.
-
Endpoint: The test allows for the calculation of a statistical estimate of the LD₅₀ with confidence intervals.
Hypothetical Safety Assessment Data
| Parameter | Observation for EMIP-2C |
| Dose Range Tested | 300 mg/kg to 2000 mg/kg |
| Clinical Signs | At doses >1000 mg/kg: lethargy, ataxia, piloerection. Signs resolved within 48 hours in survivors. |
| Mortality | No mortality observed up to 1000 mg/kg. |
| Body Weight | No significant changes in body weight compared to controls. |
| Estimated LD₅₀ | > 2000 mg/kg |
| GHS Classification | Category 5 or Unclassified (Low acute toxicity) |
Synthesizing the Evidence: A Comparative Outlook
-
Efficacy: Its dose-dependent potentiation of pentobarbital-induced sleep is comparable, and at higher doses potentially superior, to the benchmark drug Zolpidem.
-
Pharmacokinetics: It displays a favorable PK profile with good oral absorption and a slightly longer half-life than Zolpidem, which could translate to a more sustained therapeutic effect.
-
Safety: The compound exhibits a wide safety margin, with a high LD₅₀ estimate and only transient, expected CNS-related side effects at very high doses.
This profile suggests that EMIP-2C is a promising candidate for further development. The next logical steps would include efficacy studies in more sophisticated sleep models (e.g., using EEG to measure sleep architecture), multi-dose toxicity studies, and in vitro assays to confirm its binding and modulatory activity at specific GABA-A receptor subtypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GABA<sub>A</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]
- 11. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Imidazo[1,2-a]Pyridine Synthesis: A Comparative Analysis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a range of bioactive compounds and approved pharmaceuticals like Zolpidem, Alpidem, and Zolimidine.[1] This guide provides a comparative analysis of the principal synthetic strategies for constructing this bicyclic N-heterocycle, offering researchers, scientists, and drug development professionals a detailed look into the underlying mechanisms, practical execution, and relative merits of each approach. We move beyond simple protocols to explain the causality behind experimental choices, ensuring each method is presented as a self-validating system.
Foundational Strategies: The Classical Approaches
The earliest and most established methods for imidazo[1,2-a]pyridine synthesis rely on the cyclocondensation of 2-aminopyridines with bifunctional reagents. These methods, while traditional, remain highly relevant for their simplicity and reliability.
The Tschitschibabin Reaction: Condensation with α-Haloketones
This is arguably the most fundamental method for imidazo[1,2-a]pyridine synthesis. The reaction proceeds by condensing a 2-aminopyridine derivative with an α-haloketone.[2]
Mechanism and Rationale: The reaction initiates with the nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic carbon of the α-haloketone, forming a pyridinium salt intermediate. This choice of initial reaction site is driven by the higher nucleophilicity of the ring nitrogen compared to the exocyclic amino group. Subsequent deprotonation of the amino group by a base (often the 2-aminopyridine starting material itself or an added base) creates a potent intramolecular nucleophile, which then attacks the carbonyl carbon. The final step is a dehydration event, leading to the aromatic imidazo[1,2-a]pyridine core. A solvent- and catalyst-free approach at elevated temperatures has also been proven effective, highlighting the intrinsic reactivity of the starting materials.[3]
Workflow: Tschitschibabin Reaction
References
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Introduction: Beyond Synthesis – The Imperative of Purity
This guide provides a comprehensive, multi-faceted strategy for confirming the purity of synthesized Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. We will move beyond a simple checklist of techniques, delving into the causality behind our analytical choices and establishing a self-validating workflow. Our approach is grounded in the principle of orthogonality—using multiple, independent analytical methods to build a robust and irrefutable case for the purity of your compound.
The Synthetic Landscape: Anticipating Potential Impurities
To effectively hunt for impurities, one must first understand where they might originate. A common and efficient synthesis for this compound involves the reaction of 6-methylpyridin-2-amine with an ethyl 3-halo-2-oxopropionate, such as ethyl 3-bromo-2-oxopropionate, typically via reflux in a solvent like ethanol.[1][2][3][4]
Based on this route, the primary impurities to anticipate are:
-
Unreacted Starting Materials: 6-methylpyridin-2-ylamine and ethyl 3-bromo-2-oxopropionate.
-
Reaction Byproducts: Potential regioisomers or products from side-reactions, although this specific reaction is generally regioselective.
-
Residual Solvents: Ethanol from the reaction or other solvents used during workup and purification (e.g., ethyl acetate, hexanes).
Our analytical strategy must be designed to detect and, if necessary, quantify these specific potential contaminants.
The Orthogonal Analytical Workflow: A Multi-Pronged Approach
Relying on a single analytical technique is insufficient to declare a compound "pure." Each method has its own strengths and blind spots. For instance, NMR is excellent for structural confirmation but may not detect small amounts of amorphous impurities. Conversely, HPLC is highly sensitive for detecting impurities but provides limited structural information. By combining several orthogonal techniques, we create a system of checks and balances that provides a high degree of confidence in the final purity assessment.
Our workflow is structured into two tiers: Primary Structural & Purity Assessment and Confirmatory & Complementary Analysis .
Caption: Workflow for Purity Confirmation of Synthesized Compound.
Primary Analytical Techniques: The Workhorses
These three techniques form the cornerstone of our analysis. They provide the most critical information regarding the identity, structure, and purity of the compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic compounds.[5] For this compound (C₁₁H₁₂N₂O₂), the ¹H and ¹³C NMR spectra provide a unique fingerprint.
-
Why we use it: NMR confirms that the correct chemical structure has been formed. It can identify and often quantify impurities if their characteristic signals are visible and resolved from the main compound's signals. The integration of proton signals in ¹H NMR can give a direct ratio of the compound to certain impurities.
-
What to look for:
-
¹H NMR: Expect distinct signals for the aromatic protons on the imidazopyridine core, the methyl group protons, and the ethyl ester protons (a quartet and a triplet). The chemical shifts and coupling constants should match the expected structure. Look for small, unassigned peaks which may indicate impurities. For instance, residual ethanol would appear as a characteristic triplet and quartet.
-
¹³C NMR: The spectrum should show 11 distinct carbon signals corresponding to the structure. The absence of extra peaks is a strong indicator of high purity.
-
B. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental check on its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental formula.
-
Why we use it: To confirm that the synthesized compound has the correct molecular weight and, with HRMS, the correct elemental composition (C₁₁H₁₂N₂O₂). It is extremely sensitive and can detect trace amounts of impurities that might have different molecular weights.
-
What to look for:
-
Expected Mass: The molecular weight is 204.23 g/mol .[1] In ESI-MS, you would look for the protonated molecule [M+H]⁺ at m/z 205.2.
-
HRMS: The calculated exact mass for [C₁₁H₁₃N₂O₂]⁺ ([M+H]⁺) should be very close to the measured value (typically within 5 ppm). This provides strong evidence for the correct formula.
-
C. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the quantitative purity of organic compounds. It physically separates the main compound from impurities, and a detector (typically UV-Vis) quantifies the relative amounts of each.
-
Why we use it: To obtain a quantitative measure of purity, often expressed as a percentage area. It is highly sensitive and can separate closely related impurities that may not be distinguishable by NMR.
-
What to look for:
-
A single, sharp, symmetrical peak for the main compound.
-
The area of this main peak should be ≥95% of the total peak area in the chromatogram for most research applications.
-
Any small peaks represent impurities. Their retention times can sometimes be matched to standards of the starting materials to confirm their identity.
-
Confirmatory & Complementary Analysis
Once the primary analysis suggests the compound is pure, these techniques provide additional, independent verification.
A. Elemental Analysis (CHN)
This classic technique determines the mass percentages of Carbon, Hydrogen, and Nitrogen in the sample.[6][7] The experimental values are compared to the theoretical values calculated from the molecular formula.
-
Why we use it: It provides a fundamental and independent confirmation of the elemental composition and, by extension, the purity of the bulk sample. Many high-impact journals require elemental analysis for the publication of new compounds.[8][9]
-
What to look for: The experimentally determined percentages for C, H, and N should be within ±0.4% of the calculated theoretical values for C₁₁H₁₂N₂O₂ (C: 64.69%, H: 5.92%, N: 13.72%).[8][9]
B. Melting Point Determination
For crystalline solids, the melting point is a simple and effective indicator of purity.[10] Pure compounds typically have a sharp melting point range (e.g., 1-2 °C), whereas impure compounds exhibit a depressed and broadened melting range.
-
Why we use it: It is a fast, inexpensive, and reliable physical measurement that reflects the purity of the crystalline lattice.
-
What to look for: A sharp and consistent melting point range that matches any literature-reported values.
Comparison of Analytical Techniques
| Technique | Primary Information | Strengths | Limitations | Best For |
| ¹H & ¹³C NMR | Molecular Structure | Unambiguous structure confirmation; Can identify and quantify some impurities.[5] | Insensitive to small amounts of impurities; Not suitable for non-proton-containing impurities.[11] | Structural Validation |
| MS / HRMS | Molecular Weight / Formula | Extremely sensitive; HRMS confirms elemental composition. | Does not distinguish isomers; Can be difficult to quantify. | Identity Confirmation |
| HPLC-UV | Quantitative Purity | Highly sensitive and quantitative; Excellent for separating mixtures.[12] | Provides limited structural information; Requires method development. | Quantitative Purity |
| Elemental Analysis | Elemental Composition | Provides fundamental proof of composition for the bulk sample.[13] | Does not detect impurities with similar elemental composition; Requires several milligrams of sample. | Formula Validation |
| Melting Point | Crystalline Purity | Fast, simple, and inexpensive indicator of purity.[10] | Only applicable to crystalline solids; Not quantitative. | Quick Purity Check |
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Cap the tube and gently invert it several times to fully dissolve the sample. A brief sonication may be used if necessary.
-
Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans are acquired for good signal-to-noise, especially for the ¹³C spectrum.
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS. Integrate all peaks in the ¹H spectrum.
Protocol 2: Reverse-Phase HPLC Method
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute this stock to ~0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a gradient such as 10% B to 90% B over 15 minutes. This can be optimized to improve the separation of any observed impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or a λmax determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Analysis: Run a blank (mobile phase) injection first, followed by the sample injection. Integrate all peaks and calculate the area percentage of the main peak to determine purity.
Conclusion: A Synthesis of Evidence
Confirming the purity of this compound is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal techniques. When a sharp ¹H NMR spectrum aligns perfectly with the expected structure, the molecular ion peak in the mass spectrum corresponds to the correct formula, the HPLC chromatogram shows a single major peak of >95% purity, and the elemental analysis matches the theoretical values, you can have a high degree of confidence in your material. This rigorous, evidence-based approach ensures the integrity of your research and the reliability of your results.
References
- 1. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. azom.com [azom.com]
- 7. Elemental analysis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
biological activity of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate analogs
An In-Depth Comparative Guide to the Biological Activity of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Analogs
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6 heterocycle that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1][2] This is due to its presence in numerous commercially available drugs and its wide spectrum of biological activities.[3] Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) underscore the therapeutic versatility of this molecular framework.[4] The unique structural and electronic properties of this scaffold make it an excellent starting point for the design of novel therapeutic agents targeting a range of diseases.[5]
This guide focuses on this compound and its analogs. The parent compound, synthesized from the reaction of 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate, serves as a foundational structure for developing derivatives with diverse biological functions.[6][7] We will objectively compare the performance of these analogs across different therapeutic areas, supported by experimental data, and delve into the structure-activity relationships (SAR) that govern their efficacy.
Anticancer Activity: A Multi-Targeted Approach
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through various mechanisms of action.[8][9] Analogs of this compound have been investigated for their ability to inhibit key proteins involved in cancer cell proliferation and survival.
Mechanism of Action: Inhibiting Key Oncogenic Drivers
The anticancer effects of imidazo[1,2-a]pyridine analogs are not monolithic; they target several critical pathways:
-
Nek2 Inhibition: Never in mitosis (NIMA)-related kinase 2 (Nek2) is often overexpressed in tumors and is correlated with poor prognosis.[10] Certain imidazo[1,2-a]pyridine derivatives have been designed as potent Nek2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[10]
-
c-Met Inhibition: The c-Met receptor tyrosine kinase pathway is crucial for tumor growth, angiogenesis, and metastasis.[11] Specific analogs have been identified as potent c-Met inhibitors, effectively blocking downstream signaling and demonstrating significant tumor growth inhibition in xenograft models.[11]
-
Topoisomerase IIα Inhibition: Some 2-arylimidazo[1,2-a]pyridinyl-3-amines function as selective topoisomerase IIα inhibitors.[12] This leads to DNA damage, triggering G2/M phase cell cycle arrest and apoptosis.[12]
-
Akt Signaling Pathway Inhibition: Studies have shown that certain analogs can suppress the Akt signaling pathway, a central regulator of cell survival and proliferation. This is often accompanied by the upregulation of tumor suppressors like p53 and p21.[13]
Caption: Anticancer mechanisms of Imidazo[1,2-a]pyridine analogs.
Structure-Activity Relationship (SAR) and Performance Comparison
The substitution pattern on the imidazo[1,2-a]pyridine ring is critical for anticancer potency.
-
Position 2 and 3: Modifications at these positions with aryl or amine groups have yielded compounds with potent topoisomerase IIα inhibitory activity. For instance, compound 4h (a 2-arylimidazo[1,2-a]pyridinyl-3-amine) exhibited IC50 values ranging from 1 to 5.5 μM against a panel of breast, pancreatic, and colon cancer cell lines.[12]
-
Position 6, 7, and 8: Substitutions on the pyridine ring significantly influence c-Met inhibition. A 1-methylpyrazole group at C-6 combined with specific substituents at C-7 and C-8 led to the discovery of compound 22e , a highly potent c-Met inhibitor with an enzymatic IC50 of 3.9 nM and an IC50 of 45.0 nM against the c-Met-addicted EBC-1 cell line.[11]
-
General Observations: Studies on HCC1937 breast cancer cells showed that novel analogs IP-5 and IP-6 had strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively, inducing both cell cycle arrest and apoptosis.[13][14]
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
| Compound | Target/Mechanism | Cell Line | IC50 Value | Reference |
| 28e | Nek2 Inhibitor | MGC-803 (Gastric Cancer) | 38 nM | [10] |
| 22e | c-Met Inhibitor | EBC-1 (Lung Cancer) | 45.0 nM | [11] |
| 4h | Topoisomerase IIα Inhibitor | MCF-7, PANC-1, HCT-116 | 1 - 5.5 µM | [12] |
| 16 | Not Specified | HT-29 (Colon Cancer) | 12.98 µM | [12] |
| 18 | Not Specified | MCF-7 (Breast Cancer) | 9.60 µM | [12] |
| IP-5 | Akt Pathway Inhibition | HCC1937 (Breast Cancer) | 45 µM | [13][14] |
| IP-6 | Not Specified | HCC1937 (Breast Cancer) | 47.7 µM | [13][14] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of imidazo[1,2-a]pyridine analogs on cancer cells, as performed in referenced studies.[14]
-
Cell Seeding: Plate cancer cells (e.g., HCC1937) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0 µM to 100 µM). After 24 hours, remove the old media and add 100 µL of fresh media containing the different concentrations of the compounds to the wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Antituberculosis Activity: A New Frontier
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antituberculosis agents.[15] The imidazo[1,2-a]pyridine scaffold has been identified as a promising source for developing novel drugs against TB.[1][4]
Mechanism of Action: Targeting Mtb Survival
Analogs of imidazo[1,2-a]pyridine have been shown to inhibit essential processes in Mtb:
-
QcrB Inhibition: Several N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides target QcrB, a subunit of the electron transport chain's cytochrome bc1 complex.[1] Inhibition of this complex disrupts the bacterium's energy production (ATP synthesis), leading to cell death.[4]
-
Pantothenate Synthetase (PS) Inhibition: 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides have been identified as inhibitors of Mtb pantothenate synthetase, an enzyme essential for the biosynthesis of coenzyme A.[4]
Structure-Activity Relationship (SAR) and Performance Comparison
SAR studies have provided crucial insights for optimizing anti-TB activity:
-
3-Carboxamides: Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated superior potency compared to their 2-carboxamide counterparts.[1]
-
Lipophilicity: For QcrB inhibitors, bulky and more lipophilic biaryl ethers at the end of the carboxamide chain result in nanomolar potency.[1]
-
Potent Analogs: Compounds 15 and 16 from a series of novel imidazo[1,2-a]pyridinecarboxamides showed excellent activity against the H37Rv strain of Mtb (MIC = 0.10-0.19 μM) and were also effective against MDR and XDR strains (MIC range: 0.05-1.5 μM) with high selectivity indices.[15]
Table 2: Comparative Antituberculosis Activity of Imidazo[1,2-a]pyridine Analogs
| Compound Class/Number | Target | Mtb Strain | MIC Value | Reference |
| 4 (biaryl ether) | QcrB | H37Rv | ≤0.006 µM (MIC90) | [1] |
| 15 (carboxamide) | Not Specified | H37Rv | 0.10 - 0.19 µM | [15] |
| 16 (carboxamide) | Not Specified | H37Rv | 0.10 - 0.19 µM | [15] |
| 16 (carboxamide) | MDR/XDR strains | 0.05 - 1.5 µM | [15] | |
| 29 (hydrazide) | Pantothenate Synthetase | H37Rv | 4.53 µM (MIC90) | [4] |
General Synthesis Pathway
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through a condensation reaction between a substituted 2-aminopyridine and an α-haloketone, such as ethyl 3-bromo-2-oxopropionate.[6][16] This versatile reaction allows for the introduction of various substituents on both the pyridine and imidazole rings, facilitating the creation of diverse chemical libraries for biological screening.
Caption: General synthesis workflow for Imidazo[1,2-a]pyridine analogs.
Conclusion and Future Directions
This compound and its analogs represent a highly versatile and therapeutically relevant class of compounds. The imidazo[1,2-a]pyridine scaffold has proven to be a successful platform for developing potent inhibitors against cancer and tuberculosis. The comparative data clearly indicate that specific substitutions on the core ring system are key to modulating biological activity and target selectivity.
Future research should focus on leveraging the detailed SAR insights to design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. The multi-target potential of this scaffold, particularly in oncology, suggests that derivatives could be developed as dual-inhibitors or as components of combination therapies to overcome drug resistance. For tuberculosis, the efficacy against MDR and XDR strains positions these compounds as critical leads in the fight against this persistent global health threat.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] this compound | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Assessing the Selectivity of Novel Imidazo[1,2-a]pyridine-Based Compounds
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its "privileged" nature in drug discovery.[1][2] This heterocyclic system is the foundation for a variety of approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities, including potent and selective kinase inhibition.[3][4][5][6][7] When a novel derivative such as Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate emerges from a synthesis campaign, a rigorous assessment of its biological target selectivity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the selectivity profile of such compounds, comparing their potential performance against established alternatives and detailing the requisite experimental methodologies.
The Significance of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites.[4] Consequently, small molecule inhibitors designed to target this pocket can often exhibit off-target activities, leading to unforeseen side effects or diminished therapeutic efficacy. A thorough understanding of a compound's selectivity across the kinome is therefore not merely an academic exercise but a critical step in preclinical development.
This guide will use this compound as a representative of a novel investigational compound from this chemical class. While specific biological data for this exact molecule is not extensively published[8][9][10], its structural motifs are present in numerous known kinase inhibitors. We will, therefore, focus on the methodologies for assessing its selectivity and compare its hypothetical profile to well-characterized imidazo[1,2-a]pyridine-based inhibitors.
Comparative Landscape: Established Imidazo[1,2-a]pyridine Kinase Inhibitors
To contextualize the selectivity assessment of a novel compound, it is instructive to consider the profiles of established inhibitors from the same structural family. These compounds can serve as benchmarks for potency and selectivity.
| Compound Name | Primary Target(s) | Reported IC50/Kd | Key Selectivity Notes |
| Volitinib | c-Met | ~1-5 nM | Highly selective inhibitor of c-Met.[7] |
| An imidazo[1,2-a]pyridine derivative | CDK2 | 10-500 nM | Potent and selective inhibitors of CDK2.[3] |
| An imidazo[1,2-b]pyridazine derivative | Mps1 | IC50 = 0.70 nM (cellular) | Extremely potent and selective over 192 kinases. |
| Imidazo[1,2-a]pyridine derivatives | DYRK1A, CLK1 | 0.7 - 2.6 µM | Inhibit DYRK1A and CLK1 in the micromolar range.[4] |
| Imidazo[1,2-a]pyridine-3-ylquinolines | ALK2 | Potent inhibitors | Developed as potent inhibitors of ALK2.[11] |
This table illustrates the diverse kinase targets of the imidazo[1,2-a]pyridine scaffold and underscores the importance of broad profiling to determine the specific activity of a new derivative.
Experimental Workflow for Selectivity Profiling
A multi-tiered approach is essential for a thorough assessment of a compound's selectivity, progressing from broad, high-throughput screening to more focused cellular and biophysical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 11. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Pre-Disposal Assessment: Understanding the Compound
Hazard Characterization
Based on data from close structural analogs and related derivatives, the following hazards should be assumed:
-
Skin and Eye Irritation: A bromo-substituted analog is classified as causing skin irritation (H315) and serious eye irritation (H319).[2] Therefore, direct contact should be avoided.
-
Respiratory Irritation: The same analog is noted to potentially cause respiratory tract irritation (H335).[2] Handling should occur in a well-ventilated area or fume hood to prevent inhalation of dust or aerosols.
-
Acute Toxicity: Toxicological studies on various imidazo[1,2-a]pyridine derivatives indicate they generally fall into hazard categories 4 or 5, suggesting relatively low acute oral toxicity.[3] However, some derivatives have shown cytotoxic potential and the potential for hepatic damage at very high doses in animal studies.[4]
Given these potential hazards, this compound must be treated as a hazardous chemical waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any waste with hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) must be managed under specific protocols.[5][6] Proactive classification as hazardous waste is a cornerstone of laboratory safety and regulatory compliance.
| Potential Hazard | Basis for Classification | Recommended Precaution |
| Eye Irritation | Data on structural analog (Ethyl 5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate).[2] | Wear safety glasses or goggles. |
| Skin Irritation | Data on structural analog.[2] | Wear nitrile gloves and a lab coat. |
| Respiratory Irritation | Data on structural analog.[2] | Handle in a fume hood or well-ventilated area. |
| Unknown Long-Term Effects | Limited chronic toxicity data for this specific molecule. | Apply the Precautionary Principle; minimize all routes of exposure. |
On-Site Waste Management: A Step-by-Step Protocol
All chemical waste must be managed from the point of generation to its final disposal.[7] This "cradle-to-grave" responsibility requires a systematic on-site process.
Waste Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container. This compound waste should be categorized as non-halogenated organic waste .
Immediate Segregation Steps:
-
Identify the Waste Stream: Designate a specific waste container for non-halogenated organic solids or solutions containing this compound.
-
Prevent Incompatibilities: Do NOT mix this waste with:
-
Strong Acids or Bases: Can catalyze decomposition, potentially leading to gas evolution or heat generation.
-
Strong Oxidizing Agents: Risk of an exothermic and potentially explosive reaction.
-
Aqueous Waste: Keep organic waste streams separate from aqueous ones to facilitate proper final disposal.
-
Halogenated Solvents: Mixing halogenated and non-halogenated waste increases disposal costs and complexity.
-
Containment and Storage
Waste must be accumulated in a designated Satellite Accumulation Area (SAA) , which is the laboratory area where the waste is generated.[7][8]
Container Requirements:
-
Compatibility: Use a container made of a material chemically compatible with the compound and any solvents used (e.g., high-density polyethylene (HDPE) or glass).
-
Condition: The container must be in good condition, free of leaks or damage.[5]
-
Closure: The container must have a secure, screw-on cap. It must be kept closed at all times except when adding waste.[8] This prevents the release of vapors and protects against spills.
Labeling
Accurate labeling is mandated by OSHA and the EPA to ensure safety and proper handling.[7][9]
Every waste container must be labeled with:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . If it is in a solvent, list all components and their approximate percentages.
-
A clear statement of the hazards: "Irritant. Avoid contact and inhalation."
-
The date when waste was first added to the container.
Final Disposal Pathway: The Only Compliant Option
The ultimate disposal of this chemical waste must be handled by a licensed and certified entity.
-
Prohibited Routes:
-
DO NOT Pour Down the Drain: This compound's environmental fate is not well-characterized, and disposal into the sewer system is strictly prohibited for most laboratory chemicals.[8]
-
DO NOT Dispose in Regular Trash: Disposing of chemical waste in the solid trash can lead to environmental contamination and poses a risk to sanitation workers.[5]
-
-
Mandatory Procedure:
-
Arrange for pickup with your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[10] This ensures the waste is transported and disposed of via approved methods, such as high-temperature incineration, in accordance with all local, state, and federal regulations.[7]
-
Comprehensive Disposal Workflow
The following diagram outlines the complete decision-making and operational workflow for the proper disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and safety goggles.[2]
-
Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite or cat litter. For solid spills, gently sweep to avoid creating dust.[11]
-
Clean Up: Carefully collect the absorbed material or powder into a designated waste bag or container.
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves) must be disposed of as hazardous waste following the procedures outlined in this guide.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
By adhering to these detailed procedures, you ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. researchgate.net [researchgate.net]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. media.graphassets.com [media.graphassets.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 10. epa.gov [epa.gov]
- 11. chemtalk.com.au [chemtalk.com.au]
Safeguarding Your Research: A Practical Guide to Handling Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
As a novel heterocyclic compound, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate and its derivatives are gaining interest in medicinal chemistry and drug development.[1] Ensuring the safety of researchers handling this and similar chemical entities is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures.
Hazard Assessment and Risk Mitigation
Based on data from analogous compounds, this compound should be handled as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] The primary routes of exposure are inhalation, skin contact, and eye contact.
Engineering Controls are the First Line of Defense:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][4] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Contained Systems: For larger quantities or when aerosolization is likely, consider the use of a glove box to provide a higher level of containment.[5]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is crucial to minimize exposure.[5] The following table summarizes the recommended PPE for handling this compound.
| Scenario | Required Personal Protective Equipment |
| Low-Volume Weighing and Solution Preparation | - Chemical-resistant gloves (Nitrile rubber recommended)[6]- Laboratory coat- Safety glasses with side shields |
| Reactions and Work-up Procedures | - Chemical-resistant gloves (Nitrile rubber recommended)[6]- Laboratory coat- Chemical splash goggles- Face shield (if splash hazard is significant) |
| Handling of the Solid Compound (potential for dust) | - All PPE from the above scenarios- A NIOSH-approved dust respirator may be necessary if engineering controls are insufficient to control airborne dust.[2] |
The Logic of PPE Selection:
The selection of PPE is dictated by the potential routes and severity of exposure. Safety glasses provide basic protection from minor splashes, while chemical splash goggles offer a more complete seal around the eyes, crucial for preventing contact with irritating substances.[7] A face shield adds another layer of protection for the entire face. Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact and subsequent irritation.[6]
Step-by-Step Protocols for Safe Handling
Donning and Doffing PPE: A Critical Procedure
Properly putting on and taking off PPE is as important as wearing it. The following workflow minimizes the risk of contamination.
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water.[2] Remove contaminated clothing. If irritation occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[3][8] If they feel unwell, call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Spill Response Protocol:
A logical approach to spill management is essential to prevent further contamination and exposure.
Caption: Logical flow for responding to a chemical spill.
For minor spills of solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2][8] For larger spills, alert emergency services and control personal contact by wearing appropriate protective clothing.[2]
Storage and Disposal
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[3][8]
-
Keep away from incompatible materials. While specific incompatibilities are not listed, it is prudent to store it away from strong oxidizing agents and strong acids or bases.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.[3][7]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
- 1. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
